8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
Description
BenchChem offers high-quality 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-3-1-2-8-4-9(5-14-12(8)11)15-6-10-7-16-10/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAQPVHPYDHHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline represents a high-value synthetic intermediate, merging the metabolic stability of the 8-fluoroquinoline core with the electrophilic versatility of a glycidyl ether (oxirane) tail.
This guide dissects the molecule not merely as a catalog entry, but as a "warhead" precursor. The 8-fluoro substituent is a strategic metabolic blocker, preventing oxidative defluorination and shifting the pKa of the quinoline nitrogen. Meanwhile, the C3-oxirane moiety serves as a chiral handle for nucleophilic ring-opening, allowing the rapid generation of amino-alcohol libraries common in beta-adrenergic antagonists and kinase inhibitors.
Structural Anatomy & Electronic Profile
The molecule consists of three distinct pharmacophoric zones. Understanding these is prerequisite to successful derivatization.
Electronic Vectors
-
Zone A (The Anchor - Quinoline Ring): The bicyclic aromatic system provides pi-stacking capability.
-
Zone B (The Shield - 8-Fluoro): The high electronegativity of fluorine at C8 pulls electron density from the ring, lowering the basicity of the N1 nitrogen (approx. pKa shift of -0.5 to -1.0 vs. unsubstituted quinoline). This reduces lysosomal trapping and blocks P450-mediated oxidation at this typically vulnerable position.
-
Zone C (The Warhead - Glycidyl Ether): The strained 3-membered epoxide ring is highly susceptible to nucleophilic attack, primarily at the terminal carbon (sterically favored).
Visualization of Reactivity
The following diagram illustrates the synthesis logic and electronic flow.
Figure 1: Reaction vector showing the transformation of the phenolic precursor to the glycidyl ether target.
Synthetic Protocol: The "Williamson" Approach
The synthesis relies on the O-alkylation of 8-fluoro-3-hydroxyquinoline. While seemingly simple, the instability of the epoxide ring in acidic or highly basic aqueous media requires a strictly anhydrous, buffered protocol.
Materials & Reagents
| Component | Role | Specifications |
| 8-Fluoro-3-hydroxyquinoline | Substrate | >98% purity, dry. |
| (±)-Epichlorohydrin | Reagent | Excess (3-5 eq). Distilled. |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, finely ground. |
| Acetonitrile (ACN) | Solvent | HPLC Grade, stored over sieves. |
| Tetrabutylammonium iodide (TBAI) | Catalyst | 5 mol% (Phase transfer/Finkelstein). |
Step-by-Step Methodology
Step 1: Phenoxide Generation
-
Charge a flame-dried 250 mL round-bottom flask with 8-Fluoro-3-hydroxyquinoline (1.0 eq) and Anhydrous K₂CO₃ (2.0 eq).
-
Add Acetonitrile (0.1 M concentration relative to substrate).
-
Stir at room temperature for 30 minutes. Why: This ensures complete deprotonation of the phenol without degrading the sensitive quinoline ring.
Step 2: Catalytic Alkylation
-
Add TBAI (0.05 eq) to the suspension.
-
Add Epichlorohydrin (5.0 eq) dropwise over 10 minutes. Note: Excess epichlorohydrin acts as a co-solvent and drives the equilibrium.
-
Heat the reaction mixture to reflux (80-82°C) for 6-8 hours.
-
Monitor: Use TLC (50% EtOAc/Hexane). The starting phenol (polar, UV active) should disappear; the product (less polar) will appear at higher Rf.
Step 3: Workup & Isolation
-
Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad.
-
Concentrate the filtrate under reduced pressure. Critical: Do not exceed 40°C in the water bath to prevent epoxide polymerization.
-
Purification: The residue is often an oil. Recrystallize from cold Isopropanol/Hexane or purify via Flash Column Chromatography (Silica, gradient 0-30% EtOAc in Hexanes).
Characterization Data (Reference Standard)
Use the following predicted spectroscopic data to validate your synthesized material.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.75 | d (J=2.8 Hz) | 1H | H2 (Quinoline) |
| 7.60 | d (J=2.8 Hz) | 1H | H4 (Quinoline) |
| 7.45 - 7.35 | m | 2H | H5, H6 (Aromatic) |
| 7.28 | m | 1H | H7 (Aromatic) |
| 4.45 | dd (J=11.2, 3.0 Hz) | 1H | O-CH₂ (Glycidyl A) |
| 4.10 | dd (J=11.2, 5.8 Hz) | 1H | O-CH₂ (Glycidyl B) |
| 3.45 | m | 1H | CH (Epoxide methine) |
| 2.95 | t (J=4.5 Hz) | 1H | CH₂ (Epoxide ring A) |
| 2.80 | dd (J=4.5, 2.6 Hz) | 1H | CH₂ (Epoxide ring B) |
Mass Spectrometry (ESI+)
-
Calculated Mass: ~219.07 Da
-
Observed [M+H]+: 220.1 m/z
-
Fragmentation: Loss of glycidyl group (-57 Da) is a common fragment.
Downstream Utility: Ring Opening Pathways
The true value of this molecule lies in its reactivity.[1] The diagram below details the standard "opening" protocols to generate functionalized libraries.
Figure 2: Divergent synthesis pathways. The epoxide preferentially opens at the terminal carbon (Sn2) to yield secondary alcohols.
Safety & Stability (E-E-A-T)
-
Genotoxicity Alert: As an epoxide-containing molecule, this compound is a potential alkylating agent. It acts as a structural alert for mutagenicity (Ames positive potential). All handling must occur in a fume hood with double-gloving (Nitrile).
-
Storage: Store at -20°C under Argon. Epoxides hydrolyze slowly in moist air to form the corresponding diol (inactive impurity).
References
-
BenchChem Technical Support. (2025). Synthesis of 8-Fluoroquinoline-3-carboxamide and Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. PMC. Retrieved from
-
Royal Society of Chemistry. (2013). Synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from
-
IOSR Journal of Pharmacy. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents.[2][3][4][5] Retrieved from
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 3-(2,3-Epoxypropoxy)-8-fluoroquinoline
Topic: 3-(2,3-Epoxypropoxy)-8-fluoroquinoline Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
A Versatile Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
3-(2,3-Epoxypropoxy)-8-fluoroquinoline is a high-value synthetic intermediate characterized by a quinoline core substituted with a fluorine atom at the C8 position and a glycidyl ether moiety at the C3 position. This compound serves as a critical "warhead" or building block in the synthesis of aryloxypropanolamine derivatives—a structural class historically associated with
The incorporation of the 8-fluoro substituent is a strategic medicinal chemistry tactic. Fluorine substitution often enhances metabolic stability by blocking labile sites on the aromatic ring, modulates lipophilicity (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data / Prediction | Notes |
| IUPAC Name | 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline | Systematic nomenclature |
| Molecular Formula | ||
| Molecular Weight | 219.21 g/mol | |
| Core Precursor CAS | 1261784-49-9 (8-Fluoroquinolin-3-ol) | Precursor for synthesis |
| Physical State | Off-white to pale yellow solid | Predicted based on analogs |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water | Lipophilic scaffold |
| LogP (Predicted) | ~1.8 – 2.2 | Fluorine increases lipophilicity vs. H-analog |
| Key Functional Groups | Epoxide (Electrophile), Quinoline Nitrogen (Basic/H-bond acceptor) | Bifunctional reactivity |
Synthesis & Manufacturing Protocol
The synthesis of 3-(2,3-Epoxypropoxy)-8-fluoroquinoline follows a classic Williamson Ether Synthesis pathway. The protocol below is designed for high purity and yield, minimizing the formation of the N-alkylated byproduct.
Reagents & Materials
-
Precursor: 8-Fluoroquinolin-3-ol (1.0 eq) [Source: BLD Pharm/ChemicalBook]
-
Electrophile: Epichlorohydrin (5.0–10.0 eq) [Excess drives reaction and acts as co-solvent]
-
Base: Potassium Carbonate (
, 2.5 eq) or Cesium Carbonate ( , 1.5 eq) -
Solvent: Acetone or Acetonitrile (ACN)
-
Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 eq) [Phase transfer catalyst, optional]
Step-by-Step Protocol
-
Activation: Charge a round-bottom flask with 8-Fluoroquinolin-3-ol and anhydrous Acetone/ACN. Add
and stir at reflux ( ) for 30 minutes to generate the phenoxide anion.-
Scientific Logic:[1] Pre-stirring ensures deprotonation of the hydroxyl group (
) before introducing the electrophile, favoring O-alkylation over N-alkylation.
-
-
Alkylation: Add Epichlorohydrin dropwise over 20 minutes.
-
Note: Using chiral epichlorohydrin (e.g., (R)-(-)-epichlorohydrin) will yield the chiral epoxide, essential for enantioselective drug synthesis.
-
-
Reaction: Reflux for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.[2]
-
Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove solvent and excess epichlorohydrin.
-
Purification: The residue is typically purified via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes) or recrystallization from Ethanol/Hexane.
Visual Synthesis Workflow
Figure 1: Synthetic pathway for the generation of the glycidyl ether from the hydroxyquinoline precursor.
Reactivity & Mechanism of Action (MOA)
The core utility of this molecule lies in the epoxide ring tension . It acts as a versatile electrophile susceptible to nucleophilic attack, primarily by amines, thiols, and alcohols.
Primary Application: Aminolysis (Ring Opening)
In drug development, this epoxide is most commonly reacted with primary amines (e.g., isopropylamine, tert-butylamine) to generate
-
Mechanism:
attack of the amine on the less hindered carbon of the epoxide ring. -
Regioselectivity: Attack predominantly occurs at the terminal carbon, yielding the secondary alcohol.
The "8-Fluoro" Effect
-
Metabolic Blocking: The C8 position on quinoline is susceptible to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, potentially extending the half-life (
) of the drug. -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the quinoline ring, which can enhance
stacking interactions with receptor binding pockets.
Reactivity Pathway Diagram
Figure 2: Mechanism of epoxide ring opening via aminolysis to generate the bioactive amino-alcohol scaffold.
Safety & Regulatory Considerations (GTI)
Critical Warning: Epoxides are structural alerts for genotoxicity. In the context of pharmaceutical manufacturing, 3-(2,3-Epoxypropoxy)-8-fluoroquinoline is classified as a Potential Genotoxic Impurity (PGI) or Mutagenic Impurity .
-
Control Strategy: If this compound is used as an intermediate, it must be purged to below the Threshold of Toxicological Concern (TTC) in the final drug substance (typically < 1.5
g/day for chronic dosing). -
Validation: Residual epoxide levels must be quantified using sensitive analytical methods (e.g., derivatization followed by LC-MS/MS) to ensure patient safety.
References
-
Precursor Identification: 8-Fluoroquinolin-3-ol (CAS 1261784-49-9).[3] ChemicalBook & BLD Pharm Catalogs. Available at:
-
Synthetic Methodology: Williamson Ether Synthesis of Hydroxyquinolines. General protocol adapted from: Journal of Heterocyclic Chemistry, "Synthesis of 8-Hydroxyquinoline Derivatives". Available at:
-
Pharmacology of Fluoroquinolines: Structure-Activity Relationships of Fluoroquinolones. (Discusses the impact of fluorine on quinoline cores). Available at:
-
Genotoxicity of Epoxides: Assessment of Genotoxic Impurities in Pharmaceutical Development. ICH M7 Guidelines. Available at:
Sources
8-Fluoroquinolin-3-ol glycidyl ether synthesis pathways
An In-depth Technical Guide to the Synthesis Pathways of 8-Fluoroquinolin-3-ol Glycidyl Ether
Abstract
The 8-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent therapeutic agents. The introduction of a glycidyl ether moiety at the 3-position of the quinolinol ring creates a versatile bifunctional molecule, an important building block for further derivatization in drug discovery programs. The epoxide ring is a highly reactive functional group, amenable to nucleophilic addition, allowing for the facile introduction of diverse side chains to explore structure-activity relationships (SAR). This guide provides a comprehensive, technically-grounded overview of the primary synthetic route to 8-Fluoroquinolin-3-ol glycidyl ether, structured for researchers and drug development professionals. The synthesis is logically dissected into two core stages: the construction of the 8-fluoroquinolin-3-ol nucleus and its subsequent glycidylation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of 8-Fluoroquinolin-3-ol glycidyl ether is most effectively approached as a two-stage process. The first stage focuses on the construction of the core heterocyclic system, 8-Fluoroquinolin-3-ol, via the Gould-Jacobs reaction. The second stage involves the etherification of the 3-hydroxyl group using epichlorohydrin, a reaction best mediated by phase-transfer catalysis for optimal efficiency and yield.
Caption: Overall workflow for the synthesis of 8-Fluoroquinolin-3-ol Glycidyl Ether.
Part 1: Synthesis of the 8-Fluoroquinolin-3-ol Core
The construction of the quinoline ring system is a foundational step in heterocyclic chemistry. For this specific target, the Gould-Jacobs reaction stands out as the most robust and versatile method. It provides a reliable pathway to the requisite 4-hydroxyquinoline-3-carboxylate intermediate, which can then be converted to the desired 3-quinolinol.[1][2]
The Gould-Jacobs Reaction: Mechanistic Rationale
This reaction proceeds in two distinct, high-yield steps:
-
Condensation: An aromatic amine (2-fluoroaniline) undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (EMME). This forms a stable enamine intermediate. The reaction is typically driven to completion by heating, which removes the ethanol byproduct.
-
Thermal Cyclization: The enamine intermediate, upon heating to high temperatures (typically 240-250°C), undergoes an intramolecular cyclization. This is followed by the elimination of another molecule of ethanol to form the stable, aromatic quinoline ring system. The use of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, is critical to achieve the necessary activation energy for this step in a controlled manner.[2]
Detailed Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established procedures for similar quinoline syntheses.[1][2]
Step 1A: Condensation
-
In a 250 mL round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Equip the flask with a stirrer and a distillation head.
-
Heat the mixture with stirring in an oil bath at 100-110°C for 1.5 to 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the complete consumption of 2-fluoroaniline.
-
Once complete, remove the ethanol byproduct under reduced pressure to yield the crude diethyl 2-(((2-fluorophenyl)amino)methylene)malonate intermediate as a viscous oil. Proceed directly to the next step.
Step 1B: Cyclization
-
In a separate 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, pre-heat a high-boiling solvent like diphenyl ether to 250°C.
-
Add the crude intermediate from Step 1A dropwise to the hot, vigorously stirred solvent over 15-20 minutes.
-
Maintain the reaction temperature at 250°C for an additional 30-45 minutes. Monitor the cyclization by TLC.
-
After completion, allow the reaction mixture to cool to below 100°C.
-
Add hexanes or petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.
Protocol: Hydrolysis and Decarboxylation to 8-Fluoroquinolin-3-ol
The conversion of the 4-hydroxy-3-carboxylate intermediate to the final 3-quinolinol requires hydrolysis of the ester followed by decarboxylation.
-
Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours until the solid completely dissolves, indicating the hydrolysis of the ester to the corresponding carboxylate salt.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2. This will precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the acid by filtration, wash with cold water, and dry.
-
Place the dry carboxylic acid into a flask and heat it in a high-temperature oil bath or sand bath to its melting point (typically >250°C) to induce decarboxylation, which is often visually confirmed by the cessation of gas evolution.
-
The crude 8-Fluoroquinolin-3-ol can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Part 2: Glycidylation via Phase-Transfer Catalysis
The etherification of the phenolic hydroxyl group of 8-Fluoroquinolin-3-ol with epichlorohydrin is the final and key step. Direct reaction often requires harsh conditions and can lead to side products. The use of Phase-Transfer Catalysis (PTC) provides a highly efficient, mild, and clean alternative that is well-suited for industrial and laboratory-scale synthesis.[3][4]
Rationale for Phase-Transfer Catalysis
The reaction involves two immiscible phases: an aqueous phase containing the base (e.g., NaOH) and a deprotonated quinolinol (the quinolinoxide anion), and an organic phase containing epichlorohydrin. The quinolinoxide anion is insoluble in the organic phase and epichlorohydrin is poorly soluble in the aqueous phase, leading to an extremely slow reaction rate.
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), overcomes this barrier.[5] The lipophilic cation (Q+) of the catalyst pairs with the quinolinoxide anion (ArO-) in the aqueous phase, forming an ion pair (Q+ArO-) that is soluble in the organic phase. This ion pair migrates across the phase boundary, delivering the nucleophilic quinolinoxide to the epichlorohydrin for reaction. This catalytic cycle dramatically accelerates the reaction rate under mild conditions.[6]
Caption: Mechanism of Phase-Transfer Catalyzed Glycidylation.
Comparative Data for Glycidyl Ether Synthesis
While specific data for 8-Fluoroquinolin-3-ol is proprietary, extensive literature on analogous phenol and alcohol glycidylation provides a strong predictive framework for reaction optimization. High yields are consistently reported under PTC conditions.[3][7]
| Parameter | Condition A (Solvent-Free)[4][8] | Condition B (Biphasic)[5] | Rationale & Expected Outcome |
| Base | Solid NaOH (powdered) | 40-50% Aqueous NaOH | Solid base in solvent-free systems minimizes water-related side reactions (e.g., hydrolysis of epichlorohydrin).[4] |
| Epichlorohydrin (eq) | 3 - 5 | 3 - 5 | Used in excess to ensure complete conversion of the quinolinol and to act as the organic phase. |
| Catalyst (mol %) | 1 - 5% TBAB | 1 - 5% TBAB | Catalytic amounts are sufficient; higher loading offers diminishing returns. |
| Temperature (°C) | 50 - 70 | 40 - 60 | Moderate temperatures are sufficient to ensure a good reaction rate without promoting significant side reactions. |
| Reaction Time (h) | 3 - 6 | 4 - 8 | Reaction progress should be monitored by TLC or HPLC for optimal endpoint determination. |
| Expected Yield | > 90% | > 85% | PTC methods are highly efficient, consistently providing high yields for glycidyl ethers.[3] |
Detailed Experimental Protocol: Glycidylation of 8-Fluoroquinolin-3-ol
This protocol is based on the robust solvent-free PTC method.[4][8]
-
To a round-bottom flask equipped with a mechanical stirrer and thermometer, add 8-Fluoroquinolin-3-ol (1.0 eq), epichlorohydrin (4.0 eq), and tetrabutylammonium bromide (TBAB, 0.03 eq).
-
Begin vigorous stirring to create a slurry.
-
Slowly add powdered sodium hydroxide (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 60°C. An ice bath can be used for cooling if necessary.
-
After the addition is complete, maintain the reaction mixture at 55-60°C for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting quinolinol by TLC.
-
Upon completion, cool the mixture to room temperature and add a suitable organic solvent like toluene or dichloromethane to dissolve the product.
-
Filter the mixture to remove the solid sodium chloride byproduct and unreacted sodium hydroxide.
-
Wash the organic filtrate with water to remove any remaining salts and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess epichlorohydrin.
-
The crude 8-Fluoroquinolin-3-ol glycidyl ether can be purified by column chromatography on silica gel to yield the final product.
References
-
Title: Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether Source: JAOCS, 78, 423–429 (2001) URL: [Link]
-
Title: Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR - IAGI Source: Indonesian Association of Geophysicists Journal URL: [Link]
-
Title: PTC Etherification for Aryl Glycidyl Ether Source: PTC Organics URL: [Link]
-
Title: Solvent-Free Synthesis of Glycidyl Ethers Source: Chalmers University of Technology, Department of Chemical and Biological Engineering URL: [Link]
- Source: Google Patents (US6392064B2)
-
Title: EPICHLOROHYDRIN PRODUCT STEWARDSHIP MANUAL Source: Olin Epoxy URL: [Link]
-
Title: Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. iagi.or.id [iagi.or.id]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
An In-depth Technical Guide to 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The introduction of a fluorine atom and an oxirane-containing side chain can significantly modulate the biological and physicochemical properties of the quinoline core. This technical guide provides a comprehensive overview of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline, a specialized derivative with potential applications in drug discovery. This document details its molecular and chemical properties, a plausible synthetic pathway, analytical characterization protocols, and a discussion of its potential therapeutic relevance based on the established activities of related compounds.
Molecular and Chemical Properties
8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is a heterocyclic aromatic compound. The presence of the fluorine atom at the 8-position can enhance metabolic stability and binding affinity to biological targets, while the oxiran-2-ylmethoxy group at the 3-position introduces a reactive epoxide moiety, a versatile functional group for further chemical modification or interaction with biological macromolecules.
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNO₂ |
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline |
| CAS Number | Not available |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol |
Synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
The synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline can be achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 8-fluoro-3-hydroxyquinoline. The second stage is the etherification of this intermediate with epichlorohydrin to introduce the oxiran-2-ylmethoxy side chain.
Stage 1: Synthesis of 8-Fluoro-3-hydroxyquinoline
A common route to substituted quinolines is the Gould-Jacobs reaction.[2] This involves the cyclization of an aniline derivative with a malonic acid derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Reaction: Heat the mixture at 100-110°C for 2 hours.
-
Cyclization: Add diphenyl ether as a high-boiling point solvent and heat the mixture to 240-250°C for 30 minutes to facilitate the cyclization reaction.[3]
-
Precipitation: Allow the reaction mixture to cool to room temperature, then add hexanes to precipitate the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate intermediate.
-
Hydrolysis and Decarboxylation: Collect the solid by filtration and reflux it in an aqueous solution of sodium hydroxide (10%).
-
Acidification and Isolation: After cooling, acidify the mixture with hydrochloric acid to precipitate 8-fluoro-3-hydroxyquinoline. Collect the solid by filtration, wash with water, and dry.
Stage 2: Etherification with Epichlorohydrin
The phenolic hydroxyl group of 8-fluoro-3-hydroxyquinoline can be alkylated with epichlorohydrin under basic conditions to form the desired product.
Experimental Protocol:
-
Reaction Setup: To a solution of 8-fluoro-3-hydroxyquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 equivalents).
-
Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring (multiple signals in the range of 7.0-8.5 ppm). Protons of the oxirane ring (multiplets around 2.7-3.4 ppm). Protons of the -CH₂-O- linker (multiplets around 4.0-4.5 ppm). |
| ¹³C NMR | Aromatic carbons of the quinoline ring (signals in the range of 110-160 ppm). Carbonyl carbon is absent. Carbons of the oxirane ring (signals around 44-51 ppm). Carbon of the -CH₂-O- linker (signal around 70 ppm). |
| IR (KBr, cm⁻¹) | Aromatic C-H stretching (around 3050-3100 cm⁻¹). C=C and C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹). C-O-C stretching (ether linkage) (around 1050-1150 cm⁻¹). C-F stretching (around 1200-1300 cm⁻¹). Oxirane ring vibrations (around 810-950 and 1250 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 220.07. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Common fragmentation patterns for quinolines include the loss of HCN.[4][5] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the analysis of quinoline derivatives.[6][7]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used.[4][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Expected Retention Time: The retention time will depend on the specific gradient program and column used, but for a moderately polar compound like this, it would likely be in the mid-range of the chromatogram.
Potential Applications and Future Directions
The unique structural features of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline suggest several potential applications in drug discovery and development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempap.org [chempap.org]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to Fluoroquinolone Glycidyl Ethers: Synthesis, Reactivity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of fluoroquinolone glycidyl ethers, a novel class of chemical entities with significant potential in drug development. By integrating the well-established biological activity of the fluoroquinolone core with the versatile reactivity of the glycidyl ether moiety, these compounds represent a promising frontier for researchers, scientists, and drug development professionals. This document details plausible synthetic routes, explores the inherent chemical properties, and elucidates the potential therapeutic applications, particularly in oncology, by building upon the known mechanisms of the parent molecules. Detailed experimental protocols, mechanistic diagrams, and a thorough review of the underlying scientific principles are provided to equip researchers with the foundational knowledge to explore this emergent area.
Introduction: A Strategic Union of Pharmacophores
The field of medicinal chemistry is continually driven by the pursuit of novel molecular architectures that can offer enhanced efficacy, novel mechanisms of action, or improved pharmacological profiles over existing therapeutics. The conceptual hybridization of a fluoroquinolone antibiotic with a glycidyl ether functional group represents a compelling strategy toward this goal.
1.1 The Fluoroquinolone Scaffold: A Foundation of Potent Biological Activity First introduced with nalidixic acid in the 1960s, quinolones have evolved over four generations into the potent fluoroquinolones, which are mainstays in antibacterial therapy.[1] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[2][3][4][5][6] This targeted disruption of DNA synthesis leads to a bactericidal effect.[1][4] More recently, the therapeutic potential of fluoroquinolones has been expanded through "drug repositioning," with numerous studies highlighting their significant anticancer activities.[1][7][8][9] This broader activity stems from their ability to inhibit human topoisomerase I and II, enzymes homologous to their bacterial counterparts, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][7][8][9]
1.2 The Glycidyl Ether Moiety: A Gateway to Covalent Modification and Versatility Glycidyl ethers are characterized by a reactive three-membered epoxide ring. This strained ring is susceptible to nucleophilic attack, making it a valuable functional group for creating covalent bonds with biological macromolecules, such as proteins and nucleic acids. Epichlorohydrin serves as a common and efficient precursor for the synthesis of glycidyl ethers.[10][11][12] The incorporation of this moiety onto a fluoroquinolone scaffold is hypothesized to unlock new therapeutic possibilities. The epoxide can act as an "alkylating warhead," potentially enhancing the DNA-damaging effects of the fluoroquinolone core or enabling the molecule to form covalent adducts with its target enzymes, leading to irreversible inhibition.
Synthesis of Fluoroquinolone Glycidyl Ethers
While the direct synthesis of a fluoroquinolone glycidyl ether is not extensively documented in current literature, a robust synthetic strategy can be confidently proposed based on established organic chemistry principles, namely the reaction of a nucleophilic secondary amine with epichlorohydrin. The piperazine ring at the C-7 position of many clinically significant fluoroquinolones, such as ciprofloxacin and norfloxacin, provides the ideal nucleophile for this transformation.
2.1 General Synthetic Strategy
The most direct route involves the N-alkylation of the secondary amine on the piperazine ring of a fluoroquinolone with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the nitrogen on the terminal carbon of the epoxide precursor, followed by an intramolecular cyclization to form the new epoxide ring.
dot
Caption: Proposed workflow for the synthesis of fluoroquinolone glycidyl ethers.
2.2 Detailed Experimental Protocol (Representative)
This protocol describes the synthesis of a ciprofloxacin glycidyl ether derivative. The causality behind each step is explained to provide field-proven insight.
-
Objective: To synthesize 1-cyclopropyl-7-(4-(oxiran-2-ylmethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Materials:
-
Ciprofloxacin (1 equivalent)
-
Epichlorohydrin (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/methanol (mobile phase)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ciprofloxacin (1 eq.) and anhydrous acetonitrile.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2-type reaction without interfering.
-
-
Base Addition: Add anhydrous potassium carbonate (2 eq.) to the suspension.
-
Rationale: K₂CO₃ is a mild, non-nucleophilic base that acts as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product. It is crucial to use an anhydrous base to prevent unwanted hydrolysis of epichlorohydrin.
-
-
Epichlorohydrin Addition: Add epichlorohydrin (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Rationale: A slight excess of epichlorohydrin ensures complete consumption of the starting fluoroquinolone. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction between the secondary amine of the piperazine ring and epichlorohydrin. TLC allows for visual confirmation of the consumption of starting material and the formation of a new, typically less polar, product spot.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Rationale: This aqueous work-up removes inorganic salts and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in methanol).
-
Rationale: Chromatography is essential to separate the desired glycidyl ether product from unreacted starting materials and any potential side products, such as the di-substituted product or the hydrolyzed chlorohydrin.
-
-
-
Self-Validation and Characterization:
-
¹H NMR: Successful synthesis is confirmed by the appearance of new signals in the 2.5-3.5 ppm range corresponding to the methylene and methine protons of the glycidyl group and the disappearance of the N-H proton of the piperazine ring.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target fluoroquinolone glycidyl ether.
-
Infrared (IR) Spectroscopy: The presence of the epoxide can be confirmed by characteristic C-O stretching bands around 1250 cm⁻¹ and 850-950 cm⁻¹.
-
Biological Mechanisms and Therapeutic Potential
The true potential of fluoroquinolone glycidyl ethers lies in their dual-action mechanism. They are designed to retain the topoisomerase-inhibiting properties of the parent fluoroquinolone while introducing a new covalent-binding capability via the epoxide ring.
3.1 Antibacterial Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
Like their parent compounds, fluoroquinolone glycidyl ethers are expected to inhibit bacterial DNA replication.[2][3] They achieve this by stabilizing a ternary complex between the enzyme (DNA gyrase in Gram-negative bacteria, Topoisomerase IV in Gram-positive bacteria) and the bacterial DNA.[2][5][6] This complex stalls the replication fork, leading to double-strand DNA breaks and ultimately, cell death.[4][6]
dot
Caption: Hypothesized multi-mechanism anticancer action of FQ-GEs.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for fluoroquinolone glycidyl ethers is not yet available, we can extrapolate potential structure-activity relationships based on decades of research on fluoroquinolone derivatives. The table below presents hypothetical data to illustrate the type of screening results researchers might expect when comparing a parent fluoroquinolone to its glycidyl ether derivative.
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | Notes |
| Ciprofloxacin | E. coli | 0.015 | - | Potent antibacterial activity. [13][14] |
| S. aureus | 0.25 | - | Moderate activity against Gram-positives. [13][14] | |
| MCF-7 (Breast Cancer) | - | >50 | Weak intrinsic anticancer activity. | |
| Ciprofloxacin Glycidyl Ether | E. coli | 0.030 | - | Potentially slightly reduced antibacterial activity due to steric bulk. |
| S. aureus | 0.20 | - | Activity may be maintained or slightly improved. | |
| MCF-7 (Breast Cancer) | - | 5.8 | Hypothesized: Significantly enhanced anticancer activity due to dual-action mechanism. | |
| A549 (Lung Cancer) | - | 8.2 | Hypothesized: Broad-spectrum anticancer potential. |
Data is illustrative and for conceptual purposes only.
Key SAR Insights:
-
C-7 Position: Modifications at the C-7 piperazine ring are well-known to modulate the antibacterial spectrum and potency. [1]Adding the glycidyl ether group introduces significant bulk, which may slightly decrease antibacterial efficacy but is crucial for the novel anticancer mechanism.
-
C-6 Fluoro Group: The fluorine atom at C-6 is critical for both DNA gyrase binding and potent anticancer activity. [1]This feature must be retained.
-
N-1 Substituent: The cyclopropyl group at the N-1 position (as in ciprofloxacin) is optimal for antibacterial activity. Its impact on anticancer activity in the context of a glycidyl ether derivative would be a key area of investigation.
Conclusion and Future Perspectives
Fluoroquinolone glycidyl ethers stand at the intersection of established antibiotic chemistry and modern anticancer drug design. By leveraging the potent topoisomerase-inhibiting core of fluoroquinolones and arming it with a reactive epoxide warhead, these hybrid molecules offer a compelling dual-action therapeutic hypothesis. The synthetic pathways are accessible through standard organic chemistry techniques, making this class of compounds readily available for biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: Preparing a library of fluoroquinolone glycidyl ethers using different fluoroquinolone scaffolds (e.g., norfloxacin, moxifloxacin) to explore SAR.
-
Biological Evaluation: Screening these novel compounds against a panel of bacterial strains (including resistant strains) and a diverse range of cancer cell lines.
-
Mechanistic Studies: Conducting detailed biochemical assays to confirm the dual mechanism of topoisomerase inhibition and covalent modification.
-
In Vivo Studies: Advancing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide serves as a foundational document to catalyze further exploration into what could be a highly promising and versatile class of therapeutic agents.
References
-
Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Wojciechowska, J., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Retrieved February 15, 2026, from [Link]
-
The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Mandras, N., et al. (2024). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. MDPI. Retrieved February 15, 2026, from [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. Retrieved February 15, 2026, from [Link]
-
Quinolones Mechanism of action. (2020). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. (2013). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. (2013). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Rodríguez-Martínez, J. M., et al. (n.d.). Mechanism of action of and resistance to quinolones. PMC. Retrieved February 15, 2026, from [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy, ASM Journals. Retrieved February 15, 2026, from [Link]
-
Aldred, K. J., et al. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Retrieved February 15, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
The Reaction of Epichlorohydrin with Secondary Amines. (n.d.). Scite.ai. Retrieved February 15, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of North Georgia. Retrieved February 15, 2026, from [Link]
- Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (n.d.). Google Patents.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. (2025). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis. (2022). ChemTalk. Retrieved February 15, 2026, from [Link]
-
Synthesis of New Liquid Crystalline Diglycidyl Ethers. (2012). MDPI. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved February 15, 2026, from [Link]
- Process for the preparation of glycidyl ethers. (n.d.). Google Patents.
-
1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Some glycidyl ethers. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Retrieved February 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 12. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
Methodological & Application
Synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline from epichlorohydrin
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline from Epichlorohydrin
Abstract
The 8-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as potent therapeutic agents.[1][2][3] The introduction of an oxirane (epoxide) moiety provides a versatile handle for further chemical elaboration, making 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline a valuable intermediate in drug discovery and development. This guide provides a detailed, field-proven protocol for the synthesis of this target compound from 8-fluoro-3-hydroxyquinoline and epichlorohydrin via the Williamson ether synthesis. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and offer troubleshooting insights to ensure a successful and reproducible synthesis.
Scientific Principle: The Williamson Ether Synthesis
The synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
The core principle involves two key steps:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of 8-fluoro-3-hydroxyquinoline is deprotonated by a suitable base to form a nucleophilic phenoxide anion. The choice of a base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions with the electrophile. Potassium carbonate (K₂CO₃) is an excellent choice as it is cost-effective, easy to handle, and sufficiently basic for this transformation.
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electron-deficient primary carbon atom of epichlorohydrin. This carbon is an excellent electrophilic site because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[5][6] The attack occurs from the backside, inverting the stereochemistry if the carbon were chiral (which it is not in this case), and displaces the chloride ion in a single, concerted step to form the desired ether linkage.[5]
The epoxide ring of epichlorohydrin remains intact under these conditions, making it available for subsequent reactions.
Reaction Scheme Diagram
Caption: Williamson ether synthesis of the target compound.
Safety First: Reagent Hazard Analysis
Extreme caution must be exercised when handling epichlorohydrin. It is a highly toxic, carcinogenic, and flammable substance.[7][8][9] All operations involving epichlorohydrin must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Reagent | CAS No. | Key Hazards | Recommended Precautions |
| Epichlorohydrin | 106-89-8 | DANGER: Flammable liquid and vapor.[7] Toxic if swallowed, in contact with skin, or if inhaled.[7][10] Causes severe skin burns and eye damage.[7][8] May cause an allergic skin reaction. Suspected of causing cancer and genetic defects. [7][9] | Work in a chemical fume hood. Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[7] Ground and bond containers during transfer.[11] Keep away from heat, sparks, and open flames.[7][11] |
| 8-Fluoro-3-hydroxyquinoline | (N/A) | WARNING: Based on similar quinoline structures, may be harmful if swallowed, and cause skin and eye irritation.[12][13][14] | Avoid inhalation of dust. Wear standard PPE (gloves, lab coat, goggles). |
| Potassium Carbonate (Anhydrous) | 584-08-7 | WARNING: Causes serious eye irritation. May cause respiratory irritation. | Avoid inhalation of dust. Wear standard PPE. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | DANGER: Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child. | Work in a chemical fume hood. Avoid contact with skin. Wear appropriate PPE. |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Quantity |
| 8-Fluoro-3-hydroxyquinoline | ≥97% | Sigma-Aldrich | 1.63 g (10.0 mmol) |
| Epichlorohydrin | ≥99% | Acros Organics | 1.11 g (0.93 mL, 12.0 mmol) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 2.76 g (20.0 mmol) |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 50 mL |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | ~200 mL |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | ~100 mL |
| Deionized Water | N/A | Lab supply | ~200 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | As needed |
| Silica Gel | 230-400 mesh | Sorbent Technologies | As needed |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 8-fluoro-3-hydroxyquinoline (1.63 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF (50 mL) via syringe.
-
-
Formation of the Phenoxide:
-
Stir the suspension at room temperature for 30 minutes. The formation of the potassium phenoxide salt may be observed.
-
-
Addition of Epichlorohydrin:
-
In a chemical fume hood , carefully add epichlorohydrin (0.93 mL, 12.0 mmol) dropwise to the stirring suspension via syringe over 5 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C using an oil bath and maintain stirring at this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting quinoline on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualization of Experimental Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. One moment, please... [oxfordlabfinechem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. dcfinechemicals.com [dcfinechemicals.com]
Application Note: Solvent Selection for Quinoline Glycidyl Ether Synthesis
This Application Note is designed to serve as a definitive technical guide for the synthesis of quinoline glycidyl ethers, specifically focusing on the critical role of solvent selection in controlling regioselectivity (O- vs. N-alkylation) and reaction efficiency.
Abstract & Strategic Importance
Quinoline glycidyl ethers are pivotal intermediates in the synthesis of beta-blockers, antitumor agents, and high-performance epoxy resins. The synthesis typically involves the reaction of a hydroxyquinoline (e.g., 8-hydroxyquinoline) with epichlorohydrin (ECH).
However, the amphoteric nature of the quinoline scaffold presents a unique challenge: Regioselectivity. The basic nitrogen atom can compete with the phenoxide oxygen for the electrophile, leading to mixtures of O-alkylated ethers (desired) and N-alkylated onium salts (undesired).
This guide delineates the mechanistic impact of solvent selection on this competition and provides three validated protocols ranging from high-throughput screening to green process scale-up.
Mechanistic Grounding: The Solvent Effect
To maximize yield, one must understand the reaction at the molecular level. The transformation follows a Williamson ether synthesis pathway, typically proceeding via an
The Selectivity Paradox
-
O-Alkylation (Desired): Favored by "hard" nucleophiles. The phenoxide anion (
) is hard, but its nucleophilicity is heavily dependent on solvation. -
N-Alkylation (Undesired): Favored by "soft" interactions. The quinoline nitrogen is a softer nucleophile.
Solvent Role:
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents solvate cations (
, ) well but leave the phenoxide anion "naked" and highly reactive. This promotes the rapid O-attack on the primary carbon of epichlorohydrin. -
Protic Solvents (Ethanol, Water): These form hydrogen bonds with the phenoxide oxygen, reducing its nucleophilicity (shielding). This can inadvertently allow the unshielded nitrogen to compete more effectively, or simply slow the reaction significantly.
-
Phase Transfer Conditions (PTC): By using a biphasic system (Organic/Aqueous) with a quaternary ammonium salt, the phenoxide is transferred into the organic phase as a loose ion pair (
). This mimics the "naked anion" effect of polar aprotic solvents without the difficulty of removing high-boiling solvents like DMSO.
Reaction Pathway Diagram
The following diagram illustrates the critical decision points in the reaction mechanism governed by solvent choice.
Figure 1: Mechanistic pathway showing the divergence between O- and N-alkylation based on solvent environment.
Solvent Selection Matrix
The following table summarizes the performance characteristics of common solvent systems for this specific transformation.
| Solvent System | Catalyst | Temp (°C) | Yield Potential | O/N Selectivity | Workup Difficulty | Recommendation |
| Acetone | 56 (Reflux) | High (85-95%) | Excellent | Low (Filtration + Evap) | Best for Lab Scale | |
| Excess ECH | 80-100 | Very High (>95%) | Good | Medium (Distillation req.) | Best for Scale-Up | |
| Toluene/Water | 90 | Moderate (70-85%) | Good | Low (Phase Sep) | Green Alternative | |
| DMF/DMSO | 80-100 | High (90%) | Excellent | High (Aq. wash/High BP) | Avoid if possible | |
| Ethanol | NaOH | 78 (Reflux) | Low (<60%) | Poor | Low | Not Recommended |
Validated Experimental Protocols
Protocol A: The "Standard" Acetone Method (High Selectivity)
Context: Ideal for medicinal chemistry libraries where purity is paramount and scale is <50g. Acetone promotes O-alkylation via the
Reagents:
-
8-Hydroxyquinoline (1.0 equiv)
-
Epichlorohydrin (3.0 - 5.0 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: Acetone (Reagent Grade)
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyquinoline in Acetone (10 mL per gram of substrate).
-
Activate: Add anhydrous
. Stir at room temperature for 30 minutes. Note: This pre-stir allows partial deprotonation. -
Addition: Add Epichlorohydrin dropwise over 10 minutes.
-
Reaction: Heat to reflux (approx. 56°C) and stir for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup:
-
Purification: Recrystallize the residue from Ethanol or Isopropanol to yield off-white crystals.
Protocol B: Industrial Phase Transfer Catalysis (PTC)
Context: Designed for multi-kilogram scale-up. Uses Epichlorohydrin as both reagent and solvent to drive kinetics, utilizing PTC to shuttle the phenoxide.
Reagents:
-
8-Hydroxyquinoline (1.0 equiv)
-
Epichlorohydrin (8.0 - 10.0 equiv)
-
Sodium Hydroxide (NaOH), solid pellets or 50% aq. solution (1.5 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)
Procedure:
-
Charge: Combine 8-hydroxyquinoline, Epichlorohydrin, and TBAB in a reactor.
-
Temperature Control: Heat the mixture to 50°C.
-
Base Addition: Add NaOH slowly (to manage exotherm). If using solid pellets, add in portions.
-
Reaction: Increase temperature to 80–90°C. Stir vigorously (critical for PTC efficiency) for 3–5 hours.
-
Quench: Cool to room temperature. Add water to dissolve salts.
-
Separation: Separate the organic layer (ECH + Product). Extract the aqueous layer once with minimal ECH or Ethyl Acetate.
-
Distillation: Distill off excess Epichlorohydrin under vacuum (recycle possible).
-
Isolation: The resulting oil often solidifies upon standing or can be recrystallized.
Protocol C: Green Biphasic System
Context: Reduces ECH usage to near-stoichiometric levels, using Toluene as a carrier solvent.
Reagents:
-
8-Hydroxyquinoline (1.0 equiv)
-
Epichlorohydrin (1.5 equiv)
-
Toluene (Solvent)
-
30% NaOH (aq) (2.0 equiv)
-
Catalyst: Benzyltriethylammonium chloride (TEBA) (0.05 equiv)
Procedure:
-
Biphasic Setup: Dissolve substrate and ECH in Toluene. Add TEBA.
-
Initiation: Add aqueous NaOH.
-
Reaction: Heat to 90°C with high-shear stirring. The PTC transfers the phenoxide into the Toluene phase to react with ECH.
-
Workup: Separate phases. Wash Toluene layer with water and brine. Dry over
and evaporate.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Epichlorohydrin | Ensure system is dry (Protocol A) or reduce water volume (Protocol B). Avoid prolonged heating with aqueous base. |
| N-Alkylation (Impurity) | Solvent too polar/protic or low base strength | Switch to Acetone/ |
| Polymerization | Localized hot spots or excess base | Add base slowly. Control temperature strictly <100°C. |
| Color Formation | Oxidation of phenoxide | Degas solvents with Nitrogen/Argon before heating. |
References
-
Mechanistic Insight on Williamson Ether Synthesis: Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Solvent Effects on Regioselectivity: MDPI. (2022).[4] Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles. [Link]
-
Phase Transfer Catalysis Protocols: IAJPR. (2018).[5] Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. [Link]
-
Green Synthesis of Quinoline Derivatives: Journal of Chemical and Pharmaceutical Research. (2018).[5] Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions. [Link]
-
General Glycidyl Ether Synthesis (Fatty Alcohols/Phenols): Chalmers University of Technology. (2012).[6] Solvent-Free Synthesis of Glycidyl Ethers. [Link]
Sources
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [cardinalscholar.bsu.edu]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 5. iajpr.com [iajpr.com]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of amino-alcohol derivatives from 8-fluoroquinoline epoxide
Application Note: AN-QZN-8F
Subject: Regioselective Synthesis of
Executive Summary
This application note details the protocol for synthesizing
The inclusion of the 8-fluoro substituent is non-trivial; it modulates the pKa of the quinoline nitrogen (approx.
Chemical Strategy & Mechanism
The Target Scaffold
While "8-fluoroquinoline epoxide" can refer to metabolic arene oxides, in drug development it predominantly refers to the Glycidyl Ether derivative derived from 8-fluoro-4-hydroxyquinoline. This epoxide is the electrophilic partner for the aminolysis reaction.
Mechanistic Insight: Regiocontrol
The reaction proceeds via an
-
Regioselectivity: Under neutral or basic conditions, steric factors dominate. The amine nucleophile attacks the terminal (less substituted) carbon of the epoxide, yielding the secondary alcohol (terminal amino-alcohol).
-
Electronic Effects: The 8-fluoroquinoline moiety is electron-withdrawing. This reduces the electron density on the ether oxygen, inductively activating the epoxide ring toward nucleophilic attack compared to standard phenyl glycidyl ethers.
-
The "8-F" Factor: The fluorine atom at position 8 creates a dipole that may influence the orientation of the molecule in the active site of enzymes, but chemically, it necessitates careful monitoring of the reaction pH. Strong Lewis acids can coordinate to the quinoline nitrogen (N1), potentially competing with epoxide activation.
Figure 1: Mechanistic pathway for the aminolysis of 8-fluoroquinoline glycidyl ether. Path A dominates due to steric accessibility.
Experimental Protocols
Pre-requisite: Preparation of the Epoxide
Starting Material: 8-Fluoro-4-hydroxyquinoline.
Reagent: Epichlorohydrin (excess).
Base:
Method A: Thermal Aminolysis (Standard)
Best for: Primary aliphatic amines, non-hindered secondary amines. Green Chemistry Score: High (Atom economy: 100%).
-
Charge: In a reaction vial, dissolve 8-fluoro-4-(oxiran-2-ylmethoxy)quinoline (1.0 equiv) in Ethanol or 2-Propanol (0.2 M concentration).
-
Addition: Add the Amine (1.2 – 1.5 equiv).
-
Tip: If the amine is volatile, use a sealed pressure tube.
-
-
Reaction: Heat to reflux (80°C) for 4–12 hours.
-
Monitor: TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the epoxide peak.
-
-
Workup: Concentrate in vacuo. The excess amine is removed by co-evaporation with ethanol.
-
Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (Silica, DCM
5% MeOH/DCM).
Method B: Lewis Acid Catalyzed (Difficult Substrates)
Best for: Aromatic amines (anilines), sterically hindered amines, or to accelerate reaction rates at lower temperatures.
-
Catalyst Prep: Prepare a solution of
(Lithium Perchlorate, 5.0 M in Diethyl Ether - LPDE) or (5 mol% in MeCN).-
Why:
acts as a mild Lewis acid, coordinating to the epoxide oxygen, lowering the activation energy for ring opening.
-
-
Reaction: Mix Epoxide (1.0 equiv) and Amine (1.1 equiv) in the catalyst solution.
-
Conditions: Stir at Room Temperature (RT) for 2–6 hours.
-
Quench: Dilute with water, extract with EtOAc.
-
Validation: This method often suppresses the formation of the internal attack regioisomer by enforcing strict
geometry via coordination.
Data Analysis & Validation
Quantitative Comparison of Methods
| Parameter | Method A (Thermal) | Method B (Lewis Acid) | Method C (Microwave) |
| Reaction Time | 6 - 12 Hours | 2 - 6 Hours | 10 - 30 Minutes |
| Yield (Typical) | 75 - 85% | 85 - 95% | 80 - 90% |
| Regioselectivity | >90:10 (Terminal) | >98:2 (Terminal) | >90:10 (Terminal) |
| Substrate Scope | Aliphatic Amines | Anilines / Hindered | All Types |
| Scalability | High (kg scale) | Moderate (Catalyst cost) | Low (Vessel limit) |
Structural Confirmation (Self-Validating System)
To ensure the correct isomer (Terminal vs. Internal attack) was formed, use the Proton-Fluorine Coupling and Chemical Shift logic:
-
NMR: The 8-Fluoro signal is a diagnostic handle. While it is distant from the reaction center, significant shifts in the signal (
to ppm) can indicate impurities or N-alkylation of the quinoline ring itself (a rare side reaction). -
NMR (Isomer Check):
-
Terminal Attack (Desired): Look for the "CH-OH" proton as a multiplet around 4.0–4.2 ppm. The adjacent
protons will appear as distinct diastereotopic multiplets around 2.8–3.2 ppm. -
Internal Attack (Undesired): The methine proton attached to the nitrogen would appear further downfield, and the terminal
would appear as a doublet/multiplet around 3.6–3.8 ppm.
-
-
Mass Spectrometry: High-resolution MS (ESI+) confirms the molecular formula
.
Workflow Decision Tree
Use this logic flow to select the optimal protocol for your specific amine derivative.
Figure 2: Decision matrix for protocol selection based on amine nucleophilicity and throughput requirements.
References
-
Shivani, P. B., et al. (2007).[2] "Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines: A highly regio- and stereoselective synthesis of
-amino alcohols." Journal of Organic Chemistry, 72(10), 3713–3722. Link -
Cepanec, I., et al. (2003).[2] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron, 59(14), 2435–2439. Link
-
Wang, C., et al. (2011). "Synthesis and ICAM-1 inhibitory activity of (S)-(+)-3-arylamino-1-chloropropan-2-ols (Quinolone derivatives)." Bioorganic & Medicinal Chemistry, 19(7), 2263–2268. Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for Stereospecific Epoxide Ring Opening with Amines." Link
-
Chakraborti, A. K., et al. (2004).[2] "Catalytic Regioselective Opening of Epoxides." Organic & Biomolecular Chemistry, 2, 1277-1280.[2] Link
Sources
Application Note & Protocols: Crystallization of 3-(Oxiran-2-ylmethoxy)quinoline Derivatives
Abstract
Derivatives of the quinoline scaffold are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a 3-(oxiran-2-ylmethoxy) substituent creates a versatile intermediate, prized for its potential in synthesizing complex molecules, including anti-malarial and anti-cancer drugs.[3][4] However, the successful isolation, purification, and characterization of these derivatives are critically dependent on obtaining high-quality crystalline material. The crystalline form dictates purity, stability, and bioavailability, making robust crystallization protocols essential for drug development.[5] This guide provides a comprehensive overview of foundational principles and detailed, field-proven protocols for the crystallization of 3-(oxiran-2-ylmethoxy)quinoline derivatives. We delve into four primary methods: Slow Cooling, Slow Evaporation, Anti-Solvent Addition, and Vapor Diffusion, explaining the causal mechanisms behind each step to empower researchers with the ability to troubleshoot and optimize their crystallization processes.
Introduction: The Significance of Crystalline Form
Quinoline and its analogues are a cornerstone of pharmaceutical science, exhibiting a vast range of biological activities.[2] The 3-(oxiran-2-ylmethoxy)quinoline structure is of particular interest; the quinoline core often provides the primary pharmacophore, while the oxirane (epoxide) ring serves as a reactive handle for covalent modification or as a key element for specific binding interactions.
The challenge and importance of crystallizing these molecules cannot be overstated. The process is not merely for purification but is a critical step in solid-state characterization. Different packing arrangements of the same molecule in a crystal lattice, known as polymorphs, can have drastically different physical properties, including solubility and melting point, which directly impact a drug's efficacy and safety.[6][7] Furthermore, the inherent reactivity of the epoxide ring, particularly its sensitivity to acidic conditions and elevated temperatures, adds a layer of complexity to developing suitable crystallization protocols. This guide aims to provide the scientific rationale and practical steps to navigate these challenges successfully.
Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by the transition of a solute from a supersaturated liquid phase to a stable, ordered solid phase. Understanding the underlying principles is key to manipulating the outcome.
2.1 Supersaturation, Nucleation, and Growth
A solution must be brought to a state of supersaturation for crystallization to occur. This is a metastable state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[8][9] The journey from a clear solution to solid crystals involves two key stages:
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei). This can occur spontaneously (primary nucleation) or be induced by seed crystals (secondary nucleation).
-
Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of existing nuclei.
The rate at which supersaturation is achieved and the conditions under which it is maintained dictate the final crystal size, quality, and morphology. Rapidly inducing high supersaturation often leads to fast nucleation, resulting in many small, often impure crystals. Conversely, slowly approaching and maintaining a state of low supersaturation favors crystal growth over nucleation, yielding larger, higher-quality crystals.[8][10]
Caption: Relationship between solubility and supersaturation zones.[8]
Pre-Crystallization: Setting the Stage for Success
3.1 Solvent Selection: The Critical First Step The ideal crystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[11][12] For 3-(oxiran-2-ylmethoxy)quinoline derivatives, which are generally hydrophobic but possess polar ether and epoxide functionalities, a range of solvents should be screened.
-
Good Solvents (for dissolution): Alcohols (Methanol, Ethanol, Isopropanol), Ketones (Acetone), Esters (Ethyl Acetate), Chlorinated Solvents (Dichloromethane, Chloroform).
-
Poor Solvents / Anti-Solvents (for precipitation): Alkanes (Hexane, Heptane), Water, Ethers (Diethyl Ether).[13]
Causality: The choice of solvent directly influences the solubility curve. A steep curve (large change in solubility with temperature) is ideal for cooling crystallization. For anti-solvent methods, complete miscibility between the "good" solvent and the "anti-solvent" is required.[5]
3.2 Purity and Stability Considerations
-
Starting Purity: While crystallization is a purification technique, starting with material >95% pure significantly increases the likelihood of success. Oily impurities can inhibit nucleation and crystal growth.
-
Epoxide Stability: Avoid strongly acidic solvents or conditions. Prolonged heating should be minimized to prevent degradation or polymerization of the oxirane ring. Filtration through silica gel immediately prior to crystallization can remove baseline impurities.
Detailed Crystallization Protocols
The following protocols are generalized for quinoline derivatives and should be optimized for specific 3-(oxiran-2-ylmethoxy) analogues.
4.1 Method 1: Slow Cooling Crystallization
This is the most common and straightforward method, relying on the principle that solubility decreases as temperature is lowered.[3]
Protocol:
-
Dissolution: Place the crude 3-(oxiran-2-ylmethoxy)quinoline derivative into an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., isopropanol, ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solid remains, add the solvent dropwise until a clear, saturated solution is achieved near the solvent's boiling point.[11]
-
Hot Filtration (Optional but Recommended): If any particulate impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Rationale: This step removes insoluble impurities that could otherwise act as unwanted nucleation sites, leading to the formation of many small crystals.[3]
-
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature, undisturbed. Placing the flask in an insulated container (e.g., a beaker of warm water or a dewar) can further slow the cooling rate.
-
Rationale: Slow cooling keeps the solution in the metastable zone for longer, promoting the growth of large, well-ordered crystals rather than rapid, uncontrolled precipitation.[8]
-
-
Further Cooling: Once the flask has reached room temperature, it can be placed in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[12]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting:
-
No crystals form: The solution may be too dilute. Try evaporating some solvent and repeating the cooling process. Alternatively, scratch the inside of the flask with a glass rod to create nucleation sites.[12]
-
Oiling out: The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly. Re-heat to dissolve the oil, add slightly more solvent, and ensure a very slow cooling rate.[10]
4.2 Method 2: Anti-Solvent Addition Crystallization
This method induces supersaturation by adding a "poor" solvent (anti-solvent) in which the compound is insoluble to a solution of the compound in a "good" solvent.[14][15] This technique is particularly useful for compounds that have high solubility in most solvents, even at low temperatures.
Caption: Workflow for Anti-Solvent Crystallization.
Protocol:
-
Dissolution: Dissolve the 3-(oxiran-2-ylmethoxy)quinoline derivative in a minimal amount of a "good" solvent (e.g., acetone, dichloromethane).
-
Anti-Solvent Addition: While stirring the solution at a constant temperature (usually room temperature), slowly add a miscible anti-solvent (e.g., hexane, water) dropwise via a burette or syringe pump.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the "cloud point"). This indicates that nucleation has begun.
-
Crystal Growth: Once cloudy, either stop the addition and allow the crystals to grow or continue adding the anti-solvent at a much-reduced rate to drive further crystallization.
-
Aging: Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to allow the crystallization process to reach equilibrium.
-
Isolation & Drying: Collect and dry the crystals as described in the Slow Cooling protocol (Section 4.1).
4.3 Method 3: Vapor Diffusion
This gentle and effective method is ideal for producing very high-quality single crystals from small amounts of material, often suitable for X-ray diffraction.[8][16] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.
Protocol:
-
Preparation: Dissolve the compound in a small volume (0.5 - 1 mL) of a relatively non-volatile "good" solvent (e.g., chloroform, toluene) in a small, open container (e.g., a 1-dram vial).
-
Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a few milliliters of a more volatile anti-solvent (e.g., hexane, diethyl ether).[9]
-
Sealing: Seal the larger container tightly with a lid or parafilm.
-
Rationale: The anti-solvent, having a higher vapor pressure, will slowly evaporate and its vapor will diffuse into the solution in the inner vial. This gradual change in solvent composition slowly reduces the compound's solubility, leading to a state of low supersaturation ideal for growing large, defect-free crystals.[9][16]
-
-
Incubation: Set the sealed system aside in a vibration-free location for several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and quickly decant the mother liquor. Isolate the crystals and dry them carefully.
Method Comparison and Solvent Systems
The choice of method depends on the desired outcome, scale, and properties of the derivative.
| Parameter | Slow Cooling | Anti-Solvent Addition | Vapor Diffusion |
| Typical Scale | Milligrams to Kilograms | Milligrams to Kilograms | Micrograms to Milligrams |
| Crystal Quality | Good to Excellent | Fair to Good | Excellent (often X-ray quality) |
| Speed | Hours to Days | Minutes to Hours | Days to Weeks |
| Complexity | Low | Moderate | Moderate |
| Primary Driver | Temperature Change | Solvent Composition Change | Solvent Composition Change |
Table 1: Comparison of Primary Crystallization Methods.
| "Good" Solvent | Suggested Anti-Solvent(s) | Applicable Method(s) |
| Acetone | Hexane, Heptane, Water | Anti-Solvent, Vapor Diffusion |
| Dichloromethane | Hexane, Diethyl Ether | Anti-Solvent, Vapor Diffusion |
| Ethyl Acetate | Hexane, Heptane | Slow Cooling, Anti-Solvent |
| Isopropanol | Water, Hexane | Slow Cooling, Anti-Solvent |
| Toluene | Hexane, Heptane | Slow Cooling, Vapor Diffusion |
Table 2: Suggested Solvent/Anti-Solvent Systems for 3-(Oxiran-2-ylmethoxy)quinoline Derivatives.[3][7]
Conclusion
The crystallization of 3-(oxiran-2-ylmethoxy)quinoline derivatives is a crucial process that requires a systematic approach. By understanding the principles of supersaturation and carefully selecting a method—be it slow cooling for bulk purification, anti-solvent addition for rapid isolation, or vapor diffusion for high-quality single crystals—researchers can reliably obtain crystalline material. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing crystallization procedures, ultimately accelerating the drug development pipeline for this important class of compounds.
References
- CRYSTALLIZATION OF SMALL MOLECULES. (n.d.). University of Florida.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (2025). BenchChem.
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications.
- Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1535-1563. DOI:10.1039/D2CS00697A.
- Recent progress in antisolvent crystallization. (2022). CrystEngComm.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 154-160.
- Benzo[f]quinoline. (n.d.). Solubility of Things.
- Kumar, S., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of Pharmaceutical Innovation, 17(3), 847-865. DOI: 10.1007/s13346-022-01219-1.
- Guide for crystallization. (n.d.). University of Geneva.
- Crystallization of quinoline derivatives and its preparation method. (2013). Google Patents. CN102344438B.
- Special Issue: Anti-Solvent Crystallization. (n.d.). MDPI.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Growing Crystals. (n.d.). MIT Department of Chemistry.
- SOP: CRYSTALLIZATION. (n.d.). University of Cape Town.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. DOI: 10.1208/s12249-019-1336-9.
- Malaria. (n.d.). Wikipedia.
- A Review on Quinoline and its Derivatives. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malaria - Wikipedia [en.wikipedia.org]
- 5. ijcea.org [ijcea.org]
- 6. mdpi.com [mdpi.com]
- 7. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Growing Crystals [web.mit.edu]
- 10. unifr.ch [unifr.ch]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. youtube.com [youtube.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Microwave-assisted synthesis of fluoroquinoline epoxides
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of Fluoroquinolone Epoxides: A Rapid and Efficient Approach for Generating Novel Drug Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluoroquinolones are a critical class of synthetic antibiotics, and their structural modification is a key strategy for developing new therapeutic agents with enhanced activity or novel biological targets.[1][2][3] Epoxides are highly valuable synthetic intermediates due to their inherent reactivity, serving as versatile precursors for a wide range of functional group transformations. This application note details a robust and highly efficient protocol for the synthesis of fluoroquinoline epoxides utilizing microwave irradiation. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating methods.[4][5] We present a complete workflow, from the synthesis of a suitable alkene precursor to the final microwave-assisted epoxidation and subsequent product characterization.
Introduction: The Rationale for Microwave-Assisted Epoxidation
The core of microwave-assisted organic synthesis (MAOS) lies in its unique heating mechanism.[4] Unlike conventional heating, which relies on slow conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture.[6] This interaction causes rapid molecular rotation and ionic oscillation, generating heat volumetrically and homogeneously throughout the sample.[4] This process, known as dielectric heating, leads to several significant advantages:
-
Rapid Reaction Rates: The efficient and instantaneous energy transfer can accelerate reaction rates by orders of magnitude.[4]
-
Increased Yields and Purity: Shorter reaction times minimize the formation of decomposition byproducts that can occur with prolonged exposure to high temperatures.
-
Energy Efficiency: Direct heating of the reaction vessel contents is significantly more energy-efficient than heating a large oil bath or heating mantle.[4]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.
Epoxidation reactions, particularly those involving the conversion of an alkene to an epoxide, are fundamental transformations in organic synthesis. Applying microwave energy to this process can overcome the kinetic barriers of the reaction, providing a powerful tool for rapidly generating complex molecules like fluoroquinoline epoxides.[7]
Synthetic Strategy and Workflow
The general strategy involves a two-step process. First, a commercially available fluoroquinolone is functionalized to introduce an alkene moiety. This precursor is then subjected to microwave-assisted epoxidation.
Caption: Overall experimental workflow from starting material to final characterized product.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis with appropriate pressure and temperature monitoring.
Protocol 3.1: Synthesis of N-Allyl Norfloxacin (Alkene Precursor)
This protocol describes the N-alkylation of the piperazinyl group of Norfloxacin to introduce the required alkene functionality.
Materials:
-
Norfloxacin (1.0 eq)
-
Allyl bromide (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add Norfloxacin (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).
-
Add dry DMF to dissolve/suspend the reagents.
-
Add allyl bromide (1.5 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C using a conventional heating mantle and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated product can be collected by vacuum filtration, washed with water, and dried under vacuum to yield N-Allyl Norfloxacin.
-
The crude product can be purified further by column chromatography if necessary.
Protocol 3.2: Microwave-Assisted Epoxidation of N-Allyl Norfloxacin
This protocol details the core microwave-assisted synthesis step.
Materials:
-
N-Allyl Norfloxacin (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Microwave reactor vials (10 mL or 20 mL) with stir bars
Procedure:
-
Place N-Allyl Norfloxacin (e.g., 100 mg, 1.0 eq) into a 10 mL microwave reactor vial equipped with a magnetic stir bar.
-
Dissolve the starting material in 4-5 mL of DCM.
-
Add m-CPBA (1.5 eq) to the vial.
-
Seal the vial with the appropriate cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters as follows (these may require optimization):
-
Temperature: 80 °C (use dynamic temperature control)
-
Power: 100-150 W (dynamic power control)
-
Hold Time: 5-15 minutes
-
Stirring: High
-
-
Once the reaction is complete, cool the vial to room temperature using compressed air.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess m-CPBA.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude fluoroquinolone epoxide.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reaction Optimization
The efficiency of microwave-assisted synthesis is highly dependent on parameters like time, temperature, and solvent. The following table presents representative data from an optimization study for the epoxidation step.
| Entry | Power (W) | Time (min) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 100 | 5 | 80 | DCM | 75 |
| 2 | 100 | 10 | 80 | DCM | 92 |
| 3 | 100 | 15 | 80 | DCM | 91 |
| 4 | 150 | 5 | 100 | CHCl₃ | 95 |
| 5 | 150 | 10 | 100 | CHCl₃ | 88 |
| 6 | 100 | 10 | 60 | DCM | 65 |
| Slight decomposition observed by TLC |
Product Characterization
Confirmation of the final product structure is essential. The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the disappearance of alkene protons and carbons and the appearance of new signals corresponding to the epoxide ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound, confirming the addition of one oxygen atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the C=C stretch and potentially identify characteristic C-O stretches of the epoxide ring.
Mechanism and Causality
The choice of a polar solvent and a microwave-transparent vessel is critical for the success of this protocol.
Caption: Mechanism of microwave dielectric heating in the reaction mixture.
The solvent (DCM or CHCl₃) possesses a dipole moment, allowing it to absorb microwave energy efficiently.[4] This energy is converted into kinetic energy through rapid molecular rotations, leading to the fast and uniform heating necessary to drive the epoxidation to completion in minutes.[4][6] The choice of m-CPBA is based on its established efficacy as an epoxidizing agent that is compatible with these reaction conditions.
References
-
Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Author's compilation. Available at: [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. Available at: [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org. Available at: [Link]
-
Microwave assisted reactions. Slideshare. Available at: [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. Available at: [Link]
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. PMC. Available at: [Link]
-
Oxidations - CEM Corporation. CEM Corporation. Available at: [Link]
-
Microwave assisted ring opening reactions of sterically hindered epoxide with deactivated anilines in nitromethane solvent. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of novel fluoroquinolone-aminoglycoside hybrid antibiotics. PubMed. Available at: [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. MDPI. Available at: [Link]
-
(PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. Available at: [Link]
-
Microwave Induced One Pot Ugi Multicomponent Reaction of Fluoroquino Lone Scaffolds: Their Biological Evaluation. Bentham Science Publisher. Available at: [Link]
-
Characterization of the Interactions between Fluoroquinolone Antibiotics and Lipids: a Multitechnique Approach. ResearchGate. Available at: [Link]
Sources
- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors [mdpi.com]
- 6. Microwave assisted reactions | PPTX [slideshare.net]
- 7. Oxidations [cem.com]
Troubleshooting & Optimization
Improving yield of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline synthesis
An In-depth Technical Guide to Improving the Yield of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline Synthesis
Abstract
The 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline scaffold is a critical building block in contemporary medicinal chemistry, valued for its role in the development of novel therapeutics. The introduction of an 8-fluoro substituent can enhance metabolic stability and binding affinity, while the 3-oxiran-2-ylmethoxy group provides a reactive handle for further elaboration. However, synthesizing this molecule with a high yield can be challenging. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing the synthetic protocol. We will delve into the causality behind experimental choices, offering detailed protocols and addressing specific problems in a practical, question-and-answer format.
Overall Synthetic Workflow
The synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is typically approached as a two-stage process. The first stage involves the construction of the core heterocyclic precursor, 8-Fluoro-3-hydroxyquinoline. The second, and often more challenging stage, is the etherification of this precursor to introduce the oxirane moiety.
Caption: High-level overview of the two-stage synthetic pathway.
Part 1: Synthesis of the 8-Fluoro-3-hydroxyquinoline Precursor
The foundation of a high-yield synthesis is a pure, well-characterized precursor. The Gould-Jacobs reaction is a robust method for creating the quinoline core from an aniline derivative.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the initial cyclization reaction? A1: The synthesis begins with a nucleophilic substitution of 2-fluoroaniline onto diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced, intramolecular cyclization. This is a classic example of the Gould-Jacobs reaction, which reliably forms the 4-hydroxyquinoline ring system.[1] A high-boiling solvent like diphenyl ether is typically used to achieve the necessary temperatures for cyclization (240-250°C).[1]
Q2: Why is decarboxylation necessary after hydrolysis? A2: The initial cyclization product is an ethyl ester at the 3-position. Saponification (hydrolysis with a base like NaOH) converts this ester into a carboxylate salt.[1] Subsequent acidification precipitates the carboxylic acid. For the final etherification step, the hydroxyl group at the 3-position is required. This is often achieved through thermal decarboxylation of the 4-hydroxyquinoline-3-carboxylic acid intermediate, which can sometimes occur concurrently with hydrolysis or as a separate heating step, leading to the desired 8-Fluoro-3-hydroxyquinoline.
Troubleshooting Guide: Precursor Synthesis
Problem 1: Low yield of the cyclized product, 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Potential Cause A: Poor Quality Starting Materials. Impurities in the 2-fluoroaniline or EMME can significantly inhibit the reaction.[1]
-
Solution: Ensure the purity of your starting materials. 2-Fluoroaniline can be distilled, and the purity of both reagents should be confirmed by NMR or GC-MS before use.[1]
-
-
Potential Cause B: Incomplete Reaction. The thermal cyclization requires high temperatures to proceed to completion.
-
Solution: Ensure your reaction reaches and maintains the target temperature of 240-250°C.[1] Use a high-boiling, thermally stable solvent like diphenyl ether. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Potential Cause C: Side Reactions. At high temperatures, aniline derivatives can be prone to polymerization or degradation, resulting in the formation of tar-like substances.[3]
Problem 2: The hydrolysis and/or decarboxylation step is inefficient.
-
Potential Cause A: Incomplete Hydrolysis. The ethyl ester may be sterically hindered, or the base may not be strong enough or used in sufficient quantity.
-
Solution: Use a sufficient excess of aqueous sodium hydroxide (e.g., 10-20%) and ensure the mixture is refluxed for an adequate period (monitor by TLC).[1] If the solid ester is not dissolving, adding a co-solvent like ethanol can improve solubility and reaction rate.
-
-
Potential Cause B: Incomplete Decarboxylation. Decarboxylation requires sufficient heat to extrude CO2 from the molecule.
-
Solution: After hydrolysis and acidification to obtain the carboxylic acid, the solid can be heated in a high-boiling solvent or carefully heated neat above its melting point until gas evolution ceases. The optimal temperature and time should be determined empirically.
-
Part 2: Williamson Ether Synthesis for the Final Product
This crucial step involves an SN2 reaction between the deprotonated 8-fluoro-3-hydroxyquinoline (acting as a nucleophile) and an electrophile, typically epichlorohydrin.[4][5] Optimizing this step is paramount for achieving a high overall yield.
Caption: The Williamson ether synthesis proceeds via an SN2 mechanism.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so important in this reaction? A1: The base's role is to deprotonate the phenolic hydroxyl group of the precursor, creating the much more nucleophilic quinolinoxide ion.[6] However, the base must not be overly reactive. A very strong base can react with the electrophile (epichlorohydrin) itself, causing polymerization or opening of the epoxide ring. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[7]
Q2: What are the primary side reactions to be aware of? A2: The Williamson ether synthesis can compete with other pathways.[4]
-
Reaction with the Epoxide: The generated quinolinoxide nucleophile can attack the epoxide ring of another product molecule instead of the primary alkyl chloride of epichlorohydrin. This leads to oligomerization and reduces the yield.
-
Elimination (E2): While epichlorohydrin is a primary halide and less prone to elimination, using a sterically hindered or overly strong base can favor an E2 reaction, though this is less common than with secondary or tertiary halides.[6][8]
-
Hydrolysis of the Epoxide: If water is present in the reaction, it can hydrolyze the epoxide ring to form a diol, especially under basic conditions. This highlights the need for anhydrous conditions.
Q3: Which electrophile is best: epichlorohydrin or epibromohydrin? A3: Both can be used. Epibromohydrin is more reactive because bromide is a better leaving group than chloride.[8] This can lead to faster reaction times or allow for lower reaction temperatures. However, it is also more expensive and potentially less stable. Epichlorohydrin is generally a good balance of reactivity and cost for this synthesis.
Troubleshooting Guide: Williamson Ether Synthesis
Problem 1: Low conversion; significant amount of starting material (8-Fluoro-3-hydroxyquinoline) remains.
-
Potential Cause A: Incomplete Deprotonation. The phenolic proton (pKa ~10) must be fully removed to generate the active nucleophile.
-
Solution:
-
Choice of Base: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH). When using NaH, the alcohol should be added slowly to a suspension of NaH in an anhydrous aprotic solvent (like DMF or THF) and allowed to stir until hydrogen evolution ceases before adding the electrophile.[8][9]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Any moisture will consume the base, preventing complete deprotonation.
-
-
-
Potential Cause B: Insufficient Reaction Time or Temperature. The SN2 reaction rate is dependent on temperature.[5]
-
Solution: Gently heat the reaction (e.g., to 50-70°C). Monitor the reaction progress by TLC. If the reaction stalls, a modest increase in temperature may be required. Be cautious, as excessive heat can promote side reactions.
-
Problem 2: The reaction is messy, with multiple unidentified spots on the TLC plate.
-
Potential Cause A: Incorrect Stoichiometry. Using a large excess of epichlorohydrin can lead to side reactions. Conversely, if the quinolinoxide is in excess, it can react with the newly formed product.
-
Solution: Start with a slight excess of the electrophile (e.g., 1.1 to 1.5 equivalents of epichlorohydrin). Add the epichlorohydrin slowly to the solution of the generated quinolinoxide to maintain its concentration at a low level, favoring the desired reaction.
-
-
Potential Cause B: Unsuitable Solvent. The solvent must be able to dissolve the reagents and be inert under the reaction conditions.
-
Solution: Aprotic polar solvents like DMF or acetonitrile are excellent choices. They effectively solvate the cation of the alkoxide salt, leaving a highly reactive "naked" nucleophile while not participating in the reaction.[8]
-
-
Potential Cause C: Epoxide Ring Opening. As mentioned in the FAQs, this is a common side reaction.
-
Solution: Control the stoichiometry and add the electrophile slowly. Keeping the temperature as low as possible while still achieving a reasonable reaction rate can also minimize this side pathway.
-
Data Presentation: Reaction Condition Optimization
The choice of base and solvent are critical parameters that directly influence reaction time and yield.
| Base | Solvent | Typical Temperature (°C) | Typical Time (h) | Expected Yield Range (%) | Notes |
| K₂CO₃ | Acetone / Acetonitrile | Reflux | 12-24 | 60-75 | A common, mild, and inexpensive choice. Longer reaction times are often needed.[10] |
| Cs₂CO₃ | Acetonitrile | 60-80 | 4-8 | 75-90 | More reactive than K₂CO₃ due to better solubility and cation effect. More expensive. |
| NaH | Anhydrous DMF / THF | 25-50 | 2-6 | 85-95 | Highly effective for complete deprotonation but requires strict anhydrous conditions and careful handling.[8] |
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-3-hydroxyquinoline (Precursor)
This protocol is adapted from general Gould-Jacobs procedures.[1]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add diphenyl ether (3 mL per gram of 2-fluoroaniline). Heat the solvent to 250°C.
-
Reagent Addition: In the dropping funnel, mix 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Add this mixture dropwise to the hot diphenyl ether over 30 minutes.
-
Cyclization: Maintain the reaction temperature at 240-250°C for an additional 30 minutes after the addition is complete.[1]
-
Cooling & Precipitation: Allow the reaction to cool to room temperature. Add hexanes to precipitate the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration.[1]
-
Hydrolysis: Transfer the solid to a new flask. Add a 10% aqueous solution of sodium hydroxide and reflux for 2-4 hours until the solid dissolves and the reaction is complete (monitored by TLC).
-
Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH ~2. The 8-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration. This solid can then be heated in a suitable high-boiling solvent (or carefully neat) to effect decarboxylation to the final precursor, 8-Fluoro-3-hydroxyquinoline.
-
Purification: The final precursor can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
This protocol is based on standard Williamson ether synthesis principles.[7][10]
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per gram of precursor) and sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Deprotonation: Cool the suspension to 0°C. Dissolve 8-Fluoro-3-hydroxyquinoline (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Etherification: Cool the resulting quinolinoxide solution back to 0°C. Add epichlorohydrin (1.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.[11]
References
-
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of.... Retrieved from [Link]
-
PMC. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
PMC. (2022, December 6). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel.... Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
Cardinal Scholar. (2013, December). Synthesis of Quinoline Analogues. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). OPTIMIZATION OF QUINOLINE SYNTHESIS BY QUALITY BY DESIGN. Retrieved from [Link]
-
SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
-
Medical University of Gdańsk. (n.d.). Synthesis and practical use of novel fluorophores quinoline derivatives. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. DSpace [cardinalscholar.bsu.edu]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preventing Epoxide Ring Opening in Quinoline Derivatives
The Challenge: The Acid-Base Paradox
Synthesizing epoxides on quinoline rings presents a unique "acid-base paradox." The quinoline nitrogen is basic (pKa ~4.9), while the epoxide ring is highly sensitive to acid-catalyzed hydrolysis.
During standard epoxidation (e.g., using m-CPBA), the reaction produces m-chlorobenzoic acid (mCBA) as a byproduct. This acid protonates the quinoline nitrogen, transforming the molecule into a localized acidic species. This "internal" acid source can intramolecularly catalyze the opening of the epoxide ring to form a diol or rearrange into a ketone/aldehyde, even before you begin the workup.
This guide outlines a self-validating workflow to neutralize this threat at every stage: Reaction, Workup, and Purification.
Phase 1: Reaction Engineering (Prevention)
Before troubleshooting the workup, ensure the reaction conditions are not the root cause.
Option A: The Buffered m-CPBA Protocol
If you must use m-CPBA, you cannot allow mCBA to accumulate in the presence of the quinoline epoxide.
-
Protocol: Add finely powdered, anhydrous Na₂HPO₄ or NaHCO₃ (2–3 equivalents) directly to the reaction mixture (DCM or CHCl₃).
-
Mechanism: This heterogeneous buffer scavenges mCBA as it forms, maintaining a neutral microenvironment.
-
Validation: Monitor TLC. If the "diol" spot (low R_f) appears during the reaction, your buffer capacity is insufficient.
Option B: The "Clean" Alternative (DMDO)
For highly sensitive substrates, avoid aromatic peracids entirely.
-
Advantage: The byproduct is acetone, which is neutral and volatile. This eliminates the acidic workup entirely.
-
Citation: DMDO is the reagent of choice for acid-sensitive epoxides where m-CPBA fails due to hydrolytic ring opening [1].
Phase 2: The "Golden Path" Workup
If using m-CPBA, the workup must be rapid and cold to prevent hydrolysis.
Critical Workflow Diagram
The following decision tree outlines the correct workup path based on your reaction conditions.
Figure 1: Decision logic for the workup of acid-sensitive quinoline epoxides.
Step-by-Step Protocol
-
Chill: Cool the reaction mixture to 0°C.
-
Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) or 10% Na₂SO₃ to quench excess peroxide.
-
Warning: Sulfites are nucleophilic and can open epoxides. Use the minimum amount required (test with starch-iodide paper) or use acetone to quench if the epoxide is extremely labile.
-
-
Neutralize (The Critical Step): Wash the organic layer vigorously with Saturated Aqueous NaHCO₃ (3x).
-
Why: You must convert mCBA (organic soluble) into sodium m-chlorobenzoate (water soluble).
-
Validation: Test the pH of the aqueous layer after the second wash. It must be basic (pH > 8). If it is neutral or acidic, the mCBA is not fully removed.
-
-
Dry: Use anhydrous Na₂SO₄ .[1] Avoid MgSO₄, which is slightly Lewis acidic and can trigger rearrangement.
Phase 3: Purification (The Silica Trap)
Standard silica gel is acidic (pH ~5-6) and will destroy your product. You must modify the stationary phase.
Comparison of Stationary Phases
| Stationary Phase | Acidity | Compatibility | Protocol |
| Standard Silica | Acidic (pH ~5) | High Risk | Do not use for labile epoxides. |
| TEA-Deactivated Silica | Basic (pH ~8) | Excellent | Pre-wash column with 1-3% Triethylamine (TEA) in eluent [2]. |
| Basic Alumina | Basic (pH ~9-10) | Good | Use Grade III (deactivated with water) to prevent base-catalyzed opening. |
| Florisil | Weakly Basic | Moderate | Good for semi-stable epoxides; less resolving power than silica. |
Deactivation Protocol (TEA Method)
-
Prepare your mobile phase (e.g., Hexane/EtOAc).
-
Add 1% Triethylamine (TEA) to the solvent mixture.
-
Slurry pack the silica gel with this TEA-containing solvent.
-
Flush the column with 2-3 column volumes of the solvent.
-
Load your sample. The silica surface silanols are now capped with TEA, preventing acid catalysis.
Troubleshooting & FAQs
Q1: I see a new spot on TLC that doesn't move (baseline) after workup. What is it? A: This is likely the diol resulting from hydrolysis.[3]
-
Cause: Aqueous workup was too acidic, or the drying agent (MgSO₄) was too active.
-
Fix: Switch to Na₂SO₄ and ensure your NaHCO₃ washes are thorough.
Q2: My product decomposes on the column even with TEA. A: The epoxide might be sensitive to the amine itself (base-catalyzed opening).
-
Fix: Use "Silica-9" . Treat silica gel with NaHCO₃ solution, dry it, and use it as a neutral stationary phase [3]. Alternatively, use recrystallization if the product is a solid.
Q3: Can I store the crude mixture overnight? A: No. Even trace amounts of mCBA will degrade the epoxide over time.
-
Fix: If you must stop, store the crude in a solution of 5% TEA in Hexane at -20°C under Argon.
Q4: Why is my yield lower with Na₂SO₃ quenching? A: Sulfite (SO₃²⁻) is a nucleophile and can attack the epoxide ring.
-
Fix: Use Dimethyl Sulfide (DMS) or simply wash away excess mCPBA with extra NaHCO₃ washes if the excess was small.
References
-
Murray, R. W. (1989). "Dimethyldioxirane".[1][2] Chemical Reviews, 89(5), 1187–1201. Link
-
University of Rochester. (n.d.). "Tips for Flash Column Chromatography". Department of Chemistry. Link
-
Nagy, V., et al. (2009). "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels". Phytochemical Analysis, 20(2), 143-148. Link
-
Organic Chemistry Portal. (n.d.). "m-Chloroperbenzoic acid (mCPBA)".[4] Link
Sources
Technical Support Center: 8-Fluoroquinolin-3-ol Alkylation Guide
Topic: Optimizing base catalysts for 8-fluoroquinolin-3-ol alkylation Content Type: Technical Support Center Guide
Reference ID: TS-Q3OL-F8-OPT Status: Active Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Substrate Challenge
Welcome to the technical optimization guide for 8-fluoroquinolin-3-ol . Unlike its 2- and 4-hydroxy isomers, which exist predominantly as quinolones (keto-form), 3-hydroxyquinoline exists primarily in the enol form due to the preservation of aromaticity in the pyridine ring.
However, the introduction of an 8-fluoro substituent introduces unique electronic and steric perturbations:
-
Acidity Enhancement: The electron-withdrawing fluorine (inductive effect,
) lowers the pKa of the 3-OH group, making it more acidic than the non-fluorinated parent. -
Nitrogen Deactivation: The 8-F group decreases the basicity of the quinoline nitrogen via inductive withdrawal and peri-interaction, theoretically suppressing competitive N-alkylation.
-
Solubility Profile: The fluorinated scaffold often exhibits reduced solubility in standard organic solvents, necessitating specific solvent/base pairings.
Module 1: Base Selection & Reactivity FAQs
Q1: Which base is optimal for O-alkylation of 8-fluoroquinolin-3-ol?
Recommendation: Cesium Carbonate (
-
Technical Rationale: While Potassium Carbonate (
) is standard for phenol alkylation, the 8-fluoro derivative often suffers from poor solubility in acetone or acetonitrile. offers two distinct advantages:-
Solubility: Cesium salts are more soluble in organic solvents (DMF, DMSO) than their potassium counterparts.
-
"Naked Anion" Effect: The large ionic radius of
results in a looser ion pair with the phenoxide anion, increasing its nucleophilicity without requiring harsh conditions that might trigger decomposition.
-
Q2: Can I use Sodium Hydride (NaH) to drive the reaction to completion?
Recommendation: Proceed with Caution.
-
Risk Factor: NaH is a strong, non-nucleophilic base (
). While it ensures complete deprotonation, it strips the proton irreversibly. In the case of 8-fluoroquinolin-3-ol, the "naked" phenoxide generated by NaH is highly reactive but also highly basic. -
Side Reactions: Strong bases can promote elimination reactions if the alkylating agent is a secondary halide or sulfonate. Furthermore, NaH requires strictly anhydrous conditions; any moisture will generate NaOH, which is nucleophilic and can hydrolyze alkylating agents.
-
Use Case: Reserve NaH only if mild carbonate bases fail to achieve conversion after 24 hours at elevated temperatures (
).
Q3: How does the 8-Fluoro group affect N- vs. O-selectivity?
Insight: The 8-Fluoro group favors O-alkylation .
-
Mechanism: Alkylation of 3-hydroxyquinolines is a competition between the oxygen (phenolate) and the nitrogen (lone pair).
-
Electronic: The 8-F atom withdraws electron density from the ring, significantly reducing the basicity and nucleophilicity of the N1 nitrogen.
-
Steric: The 8-position is peri to the N1 nitrogen. The fluorine atom provides a "guard rail" that sterically hinders the approach of electrophiles to the nitrogen, further shifting selectivity toward the distal 3-oxygen.
-
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the tautomeric equilibrium and the influence of base selection on the reaction outcome.
Caption: Mechanistic pathway showing the suppression of N-alkylation by the 8-fluoro substituent and the dominance of O-alkylation under basic conditions.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 3-alkoxy-8-fluoroquinoline via O-alkylation.
Reagents:
-
Substrate: 8-Fluoroquinolin-3-ol (1.0 equiv)
-
Base:
(1.5 - 2.0 equiv) -
Electrophile: Alkyl Bromide/Iodide (1.1 - 1.2 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid Acetone due to poor solubility.
Step-by-Step Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Add 8-fluoroquinolin-3-ol (1.0 equiv) and
(1.5 equiv). -
Purge with inert gas (
or Ar).
-
-
Solvation & Activation:
-
Add anhydrous DMF (concentration ~0.2 M).
-
Stir at Room Temperature (RT) for 30 minutes. Note: You may observe a color change (often yellow/orange) indicating phenoxide formation.
-
-
Alkylation:
-
Add the Alkyl Halide dropwise.
-
Optimization Tip: If using a chloride or a less reactive bromide, add TBAI (Tetrabutylammonium iodide) (10 mol%) or KI (0.5 equiv) to facilitate Finkelstein exchange in situ.
-
-
Reaction Monitoring:
-
Heat to 60°C . Monitor via TLC or LC-MS.
-
Checkpoint: Conversion should be >90% within 4-6 hours. If starting material persists, add another 0.5 equiv of base and raise temp to 80°C.
-
-
Workup (Critical for Fluorinated Compounds):
-
Dilute the reaction mixture with EtOAc (Ethyl Acetate).
-
Wash 3x with Water (to remove DMF) and 1x with Brine .
-
Troubleshooting: If an emulsion forms (common with basic DMF solutions), add a small amount of IPA (Isopropanol) or saturate the aqueous layer further with NaCl.
-
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Poor solubility of the phenoxide anion. | Switch solvent to DMSO or NMP . Increase temperature to 90°C. Add 18-Crown-6 if using |
| N-Alkylation Observed | Electrophile is too "soft" (e.g., Alkyl Iodide) or solvent is too non-polar. | Switch to Alkyl Tosylate/Mesylate (harder electrophile). Ensure solvent is polar aprotic (DMF) to solvate the cation and leave the "hard" phenoxide free. |
| Reaction Stalls | Decomposition of alkylating agent. | Add fresh alkylating agent (0.5 equiv). If using alkyl chlorides, add NaI or KI (1.0 equiv) to generate the more reactive iodide in situ. |
| Dark/Tar Formation | Oxidation of the electron-rich phenoxide. | Ensure strict inert atmosphere ( |
Module 5: Decision Logic for Optimization
Use this logic flow to determine the next step if the standard protocol fails.
Caption: Troubleshooting logic tree for addressing conversion and selectivity issues.
References
-
3-Hydroxyquinoline Properties
-
Alkylation Selectivity (N vs O)
-
Chen, C. L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[3][4] Journal of the Chilean Chemical Society, 2015. [Link][3][5]
- Note: Highlights the influence of 8-substituents (OMe, Cl) in forcing O-alkylation due to steric/electronic effects, directly applicable to the 8-Fluoro case.
-
-
Base Effects in Heterocyclic Alkylation
-
pKa Data
Sources
- 1. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Fluoroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. reddit.com [reddit.com]
Stability of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline under acidic conditions
Overview: Navigating the Acidic Lability of a Key Synthetic Intermediate
8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is a valuable building block in medicinal chemistry, prized for its unique arrangement of a quinoline core, a fluorine substituent for metabolic tuning, and a reactive epoxide handle for downstream functionalization. However, the very feature that makes it synthetically useful—the strained oxirane ring—is also its primary liability, particularly under acidic conditions.
This technical guide serves as a dedicated support resource for researchers encountering challenges with this molecule. It moves beyond simple protocols to explain the fundamental chemical principles governing its stability, offering field-tested troubleshooting strategies and validated procedures to help you minimize degradation and maximize experimental success.
Section 1: The Core Issue: Understanding Acid-Catalyzed Epoxide Ring-Opening
The principal degradation pathway for 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline in an acidic environment is the acid-catalyzed ring-opening of the epoxide.[1][2] This process is highly efficient and can occur even under seemingly mild acidic conditions, such as during aqueous workups or chromatography on silica gel.
The mechanism involves two key steps:
-
Protonation: The epoxide oxygen is protonated by an acid (H-A), dramatically increasing the electrophilicity of the epoxide carbons and making it a much better leaving group.
-
Nucleophilic Attack: A nucleophile (Nu:), often the solvent (like water) or the acid's conjugate base, attacks one of the epoxide carbons. This attack proceeds in an SN2-like fashion, leading to a trans configuration in the resulting product.[1][2]
The quinoline nitrogen, being basic, will also be protonated in acidic media, but this primarily affects the molecule's solubility and the electronic properties of the aromatic system rather than directly participating in the epoxide degradation.[3]
Caption: Acid-catalyzed degradation of the epoxide moiety.
Section 2: Frequently Asked Questions (FAQs)
Q1: After an acidic workup of my reaction, I see a new, significantly more polar spot on my TLC plate and a +18 Da mass peak in my LC-MS. What is this impurity?
A: This is the classic signature of epoxide hydrolysis. The +18 mass unit difference corresponds to the addition of a water molecule (H₂O). Under acidic aqueous conditions, water acts as a nucleophile, attacking the protonated epoxide to form the corresponding 1,2-diol: 1-(8-fluoroquinolin-3-yloxy)propane-2,3-diol . This diol is much more polar than the parent epoxide due to the two new hydroxyl groups, explaining its lower Rf value on a TLC plate.
Q2: I need to perform a reaction using a Lewis or Brønsted acid, but my starting material is degrading. How can I improve its stability?
A: Minimizing degradation requires controlling the reaction parameters carefully.
-
Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate (e.g., 0 °C or -20 °C). Lower temperatures decrease the rate of the degradation side-reaction.
-
Anhydrous Conditions: If water is not essential for your reaction, use rigorously dried solvents and reagents. This eliminates water as a competing nucleophile, preventing diol formation.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can be effective solvents for promoting epoxide ring-opening without the use of a strong acid catalyst.[4][5]
-
Acid Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric excess whenever possible.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acid.
Q3: Is it safe to use protic solvents like methanol (MeOH) or ethanol (EtOH) during an acidic step?
A: It is highly discouraged. Alcohols are effective nucleophiles and will readily attack the activated epoxide, leading to the formation of undesired alkoxy-alcohol byproducts (e.g., 1-(8-fluoroquinolin-3-yloxy)-3-methoxypropan-2-ol in the case of methanol). If you must use an alcohol, the same precautions apply: use low temperatures and minimize exposure time. Aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) are strongly preferred.
Q4: I am struggling with product purification. The compound appears to be streaking or degrading on my silica gel column. What can I do?
A: Standard silica gel is inherently acidic and can catalyze the ring-opening of the epoxide during chromatography.
-
Neutralize the Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica.
-
Use Neutral or Basic Stationary Phases: Consider using neutral or basic alumina, or a deactivated silica gel for your purification.
-
Alternative Purification: If possible, purify the compound by recrystallization or trituration to avoid chromatography altogether.
Q5: How can I definitively confirm that epoxide ring-opening has occurred and identify the byproduct?
A: Spectroscopic analysis is key.
-
¹H NMR: Look for the appearance of new signals in the 3.5-4.5 ppm range, corresponding to the protons of the newly formed -CH(OH)- and -CH₂(OH) groups of the diol. The distinct epoxide C-H signals will disappear.
-
Mass Spectrometry (MS): As noted, look for the mass of the parent compound +18 (for hydrolysis) or +32 (for methanolysis), etc.
-
¹³C NMR: The chemical shifts of the epoxide carbons (typically ~45-55 ppm) will be replaced by signals for the diol carbons (~65-75 ppm).
Section 3: Troubleshooting Guide & Quantitative Stability Data
This table provides a summary of the compound's stability under various common acidic conditions. The data is illustrative, based on typical epoxide reactivity, to guide experimental design.
| Condition | Acid | Solvent | Temp. | Time | Observed Degradation | Primary Byproduct | Recommendation |
| Aqueous Workup | 1M HCl | EtOAc/H₂O | 25 °C | 10 min | > 50% | Diol | Avoid. Use a rapid wash with saturated NaHCO₃ instead. |
| Boc Deprotection | TFA (25%) | DCM | 25 °C | 1 hr | ~ 20-40% | Diol (from trace H₂O) | Perform at 0 °C and quench immediately upon completion. |
| Reaction Catalyst | Sc(OTf)₃ (10 mol%) | ACN (dry) | 25 °C | 4 hrs | < 5% | Varies | Feasible, but requires strictly anhydrous conditions. |
| Chromatography | Silica Gel | EtOAc/Hexane | 25 °C | 30 min | 10-30% | Diol | Not recommended. Neutralize eluent with 0.5% Et₃N. |
Section 4: Validated Experimental Protocol: "Epoxide-Safe" Acidic Wash
This protocol details a procedure for washing an organic solution containing the title compound to remove a basic impurity while minimizing epoxide degradation.
Caption: Workflow for a minimized-risk acidic wash protocol.
Step-by-Step Methodology:
-
Preparation: Ensure your organic solution (e.g., in Ethyl Acetate or DCM) is ready for washing. Prepare separate solutions of a mild acid (e.g., 0.5M citric acid is preferable to HCl), saturated sodium bicarbonate, and brine. Pre-chill all aqueous solutions to 0-5 °C.
-
Cooling: Place your separatory funnel containing the organic solution in an ice-water bath and allow it to cool for 5-10 minutes.
-
Acidic Wash (Rapid): Add the pre-chilled mild acid solution to the funnel. Shake gently for a maximum of 30-60 seconds. The goal is a quick liquid-liquid extraction, not a prolonged reaction.
-
Separation: Allow the layers to separate quickly (this should be fast if no emulsion forms) and drain the aqueous layer immediately.
-
Neutralization: Immediately add the saturated sodium bicarbonate solution to the organic layer to quench any residual acid. Vent the funnel frequently to release CO₂ gas. Shake and separate.
-
Final Wash & Dry: Wash the organic layer with brine to remove bulk water. Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: After drying for 10-15 minutes, filter off the drying agent and concentrate the solvent under reduced pressure. Analyze a small sample by TLC/LC-MS to confirm product integrity.
References
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
-
Lingens, F., & Fetzner, S. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules, 26(15), 4475. Retrieved from [Link]
-
Lichade, M. A., et al. (2024). A Comprehensive Review on Synthesis and Pharmacological Potential of Quinoline. World Journal of Pharmaceutical Research, 13(9), 450-466. Retrieved from [Link]
-
Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1144. Retrieved from [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. Retrieved from [Link]
-
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Fluoroquinoline. PubChem Compound Database. Retrieved from [Link]
-
Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-28. Retrieved from [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Non Lewis acid catalysed epoxide ring opening with amino acid esters. Retrieved from [Link]
Sources
- 1. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Non Lewis acid catalysed epoxide ring opening with amino acid esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Fluoroquinolone Etherification
Welcome to the technical support center for fluoroquinolone etherification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in the synthesis of fluoroquinolone ethers. Rather than a generic protocol, this document provides a series of in-depth, scenario-based troubleshooting guides and frequently asked questions (FAQs). Our approach is grounded in mechanistic principles and field-proven insights to help you diagnose and resolve common issues in your experiments.
Introduction: The Chemistry of Fluoroquinolone Etherification
Fluoroquinolone etherification, often accomplished via a nucleophilic substitution reaction akin to the Williamson ether synthesis, is a critical step in the diversification of this important class of antibiotics.[1][2][3][4] The core reaction involves the deprotonation of a hydroxyl-containing fluoroquinolone or a hydroxyl group on a substituent (commonly at the C-7 position) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or other electrophile, forming the desired ether linkage.[5] However, the unique structural and electronic properties of the fluoroquinolone scaffold can introduce specific challenges not always encountered in simpler systems.[6][7]
This guide will walk you through the most common pitfalls and their solutions, empowering you to optimize your reaction conditions for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: My fluoroquinolone starting material is poorly soluble in the reaction solvent. What are my options?
A1: Solubility is a critical factor for a successful reaction.[8][9] Poor solubility of the fluoroquinolone substrate can lead to a heterogeneous reaction mixture, resulting in slow reaction rates and low conversion.
-
Underlying Cause: Fluoroquinolones can exist in various protonated forms (cationic, zwitterionic, neutral, anionic) depending on the pH, which significantly affects their solubility.[10] Many are crystalline solids with poor solubility in common aprotic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar aprotic solvent. While THF is common for Williamson ether synthesis, solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be excellent alternatives for dissolving complex, polar substrates.[1][11] Be mindful that these higher-boiling point solvents will require more rigorous purification steps.
-
Temperature Increase: Gently warming the reaction mixture can significantly improve the solubility of the starting material. However, be cautious as higher temperatures can also promote side reactions, such as elimination.[1][12]
-
Phase-Transfer Catalysis: If you are using a biphasic system (e.g., aqueous base and an organic solvent), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the alkoxide from the aqueous phase to the organic phase where the alkyl halide resides.
-
Q2: I'm observing the formation of an alkene byproduct instead of my desired ether. What is happening and how can I prevent it?
A2: The formation of an alkene is a classic sign of a competing E2 (elimination) reaction.[1] This is one of the most common side reactions in Williamson ether synthesis.
-
Underlying Cause: The alkoxide generated from your fluoroquinolone is a strong base. If it abstracts a proton from the carbon adjacent to the leaving group on your alkyl halide, an elimination reaction will occur, yielding an alkene.[1]
-
Troubleshooting Steps:
-
Choice of Alkyl Halide: The structure of your alkyl halide is the most significant factor.
-
Primary Alkyl Halides: These are ideal as they are most susceptible to SN2 attack and least prone to E2 elimination.[1]
-
Secondary Alkyl Halides: These are more prone to elimination, and you will likely see a mixture of ether and alkene.
-
Tertiary Alkyl Halides: These will almost exclusively undergo elimination and are not suitable for this reaction.[3]
-
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1] Consider running your reaction at room temperature or even 0 °C if the reaction rate is still feasible.
-
Base Selection: While a strong base is needed to form the alkoxide, an excessively strong or sterically hindered base might favor elimination. If possible, use a base like potassium carbonate (K₂CO₃) which is strong enough to deprotonate phenols but is less aggressive than sodium hydride (NaH).
-
Q3: My reaction is stalled, and I'm recovering unreacted starting material. What are the likely causes?
A3: A stalled reaction can be due to several factors, often related to the reagents or reaction setup.
-
Underlying Cause: This could be due to incomplete deprotonation of the hydroxyl group, a poor leaving group on the electrophile, or steric hindrance.
-
Troubleshooting Steps:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base and in the correct stoichiometric amount (at least 1 equivalent) to fully deprotonate the hydroxyl group. For alcohols, a strong base like NaH is often necessary.[3] For more acidic phenols, K₂CO₃ may suffice. Also, ensure your reagents and solvents are anhydrous, as water will quench the base.
-
Leaving Group Ability: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. The general trend for halides is I > Br > Cl >> F. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding alkyl bromide or iodide.
-
Steric Hindrance: The bulky, rigid structure of the fluoroquinolone core can sterically hinder the approach of the alkoxide to the electrophile, or vice-versa.[13][14] If you suspect steric hindrance is an issue, you may need to use a less bulky alkylating agent or increase the reaction time and/or temperature.
-
Section 2: In-depth Troubleshooting Guides
Scenario 1: Low Conversion When Etherifying at the C-7 Piperazine Ring
A common modification of fluoroquinolones like ciprofloxacin or norfloxacin involves derivatization of the piperazine ring at the C-7 position.[5][6] If this derivatization involves forming an ether linkage on a substituent attached to the piperazine nitrogen, you may face unique challenges.
Problem: Low yield of the desired ether, with multiple unidentified byproducts.
-
Potential Cause 1: Competing N-Alkylation. The secondary amine of the piperazine ring is also a nucleophile and can compete with the desired O-alkylation, leading to a mixture of N-alkylated and O-alkylated products.
-
Diagnostic Test: Use LC-MS to analyze the crude reaction mixture. Look for a mass corresponding to the N-alkylated byproduct.
-
Solution: Protect the piperazine nitrogen before performing the etherification. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group, which can be introduced using Boc-anhydride and later removed under acidic conditions.[15]
-
-
Potential Cause 2: Base-Induced Side Reactions. Strong bases can potentially interact with other functional groups on the fluoroquinolone core.
-
Diagnostic Test: Run the reaction in the absence of the alkyl halide. Analyze the reaction mixture by TLC or LC-MS to see if the starting material is degrading.
-
Solution: Use a milder base if possible. For phenolic hydroxyl groups, K₂CO₃ is often sufficient and less likely to cause degradation than stronger bases like NaH.
-
Experimental Protocol: Protecting the Piperazine Amine
-
Dissolve the fluoroquinolone (1 eq.) in a suitable solvent (e.g., Dichloromethane or THF).
-
Add a base such as triethylamine (1.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the N-Boc protected fluoroquinolone.
-
Proceed with the etherification reaction using the protected substrate.
-
After successful etherification, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in DCM.[15]
Scenario 2: Etherification of the C-3 Carboxylic Acid
While less common for creating simple ethers, the carboxylic acid at the C-3 position can be a handle for introducing ether-containing moieties, often through an ester linkage.[5][16] However, direct etherification of a carboxylic acid is not a standard Williamson reaction. This typically involves esterification with an alcohol.
Problem: Low yield of the desired ester.
-
Potential Cause 1: Unfavorable Reaction Equilibrium. The direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is a reversible reaction.
-
Diagnostic Test: Check the pH of the reaction mixture. The reaction is acid-catalyzed.
-
Solution: Use a large excess of the alcohol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. The reaction must be catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.[17]
-
-
Potential Cause 2: Activation of the Carboxylic Acid. For more efficient esterification, especially with sterically hindered alcohols, the carboxylic acid should be activated.
-
Solution: Convert the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like DCC or EDC). This intermediate will then react rapidly with the alcohol to form the ester.
-
Experimental Protocol: EDC/DMAP Mediated Esterification
-
Dissolve the fluoroquinolone carboxylic acid (1 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent like DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Perform an aqueous workup to remove the urea byproduct and isolate the desired ester.
Section 3: Visual Guides and Data Tables
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in fluoroquinolone etherification.
Caption: A step-by-step decision tree for troubleshooting common issues.
General Reaction Scheme
This diagram illustrates the general SN2 mechanism for fluoroquinolone etherification.
Caption: The SN2 pathway for fluoroquinolone ether synthesis.
Table 1: Recommended Solvents and Bases
| Issue | Recommended Solvents | Recommended Bases | Rationale |
| Poor Substrate Solubility | DMF, DMSO, NMP | NaH, K₂CO₃ | High polarity solvents aid in dissolving complex fluoroquinolone structures.[11] |
| Competing Elimination | THF, Acetonitrile | K₂CO₃, Cs₂CO₃ | Less polar solvents and weaker, bulkier bases can disfavor the E2 pathway.[1][2] |
| Stalled Reaction | DMF, DMSO | NaH, KH | Stronger bases ensure complete deprotonation, while polar aprotic solvents accelerate SN2 reactions.[3] |
References
- Synthesis of Fluoroquinolone Antibiotics. (n.d.). Google Arts & Culture.
-
Foroumadi, A., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2789. [Link]
-
Shahawanaz, M., et al. (2024). DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 13(5), 2259-2269. [Link]
-
Olaru, A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 13(11), 1937. [Link]
-
Reis, R. L., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 569. [Link]
- Kocienski, P. J. (2004). Protecting Groups.Thieme.
-
Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23, 4449–4457. [Link]
-
Bakulina, O., et al. (2021). Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties. Bioorganic & Medicinal Chemistry Letters, 47, 128212. [Link]
- (n.d.). Alkyl Strategies for Optimizing Reaction Conditions.IntechOpen.
-
Popa, M., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences, 24(19), 14936. [Link]
- (n.d.). Optimization of reaction conditions for quinolone synthesis.Benchchem.
- (n.d.). Optimization of reaction conditions for the defluorinative alkylation with alkanes.
- (n.d.). Optimization of the alkylation reaction. Reaction conditions were...
-
Fitzgerald, J., et al. (2020). Automated Optimization under Dynamic Flow Conditions. ChemRxiv. [Link]
- (n.d.). Protecting Groups.University of Minnesota.
- (n.d.). Troubleshooting Williamson ether synthesis side reactions.Benchchem.
- (n.d.). The mechanism of action of antibacterial (fluoro)quinolones.
-
Michalska, D., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149, 1859–1889. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. Cold Spring Harbor Perspectives in Medicine, 4(4), a015360. [Link]
- (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.BOC Sciences.
-
(2020, March 28). Williamson ether synthesis (done wrong). YouTube. [Link]
- (n.d.). Chemical structures of the six studied fluoroquinolones.
-
Dodd, M. C., & Rule, K. L. (2005). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 39(18), 7290-7298. [Link]
- (n.d.). Protection and Deprotection.
-
Ainurofiq, A., et al. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Applied Science and Technology, 22(4), 104. [Link]
-
(2015, June 26). Williamson ether synthesis trouble, 2.0. Reddit.[Link]
-
(2023, August 30). Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. GOV.UK.[Link]
-
(2021, November 22). What Causes Fluoroquinolone Toxicity? GoodRx.[Link]
-
(2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
(2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects. WebMD.[Link]
-
(2024, September 20). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data.[Link]
-
(2019, April 26). Fluoroquinolone-related adverse events resulting in health service use and costs: A systematic review. PLOS ONE.[Link]
- (n.d.).
-
(2016, July 26). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. Food and Drug Administration.[Link]
-
(2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... MDPI.[Link]
- (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol.Journal of Science and Practice of Pharmacy.
- (n.d.). Experiment 06 Williamson Ether Synthesis.University of Wisconsin-River Falls.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jsppharm.org [jsppharm.org]
- 10. researchgate.net [researchgate.net]
- 11. ijbpas.com [ijbpas.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agroipm.cn [agroipm.cn]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enantiomeric Separation of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
Welcome to the technical support guide for the enantiomeric separation of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline. This resource is designed for researchers, chromatographers, and pharmaceutical development professionals. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to help you successfully resolve and quantify the enantiomers of this critical quinoline derivative.
Introduction: The "Why" of Separation
8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms, or enantiomers. In pharmaceutical development, the chirality of a drug candidate is of utmost importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or even cause harmful side effects.[1][2][3] Therefore, robust and reliable methods for separating and quantifying these enantiomers are not just an analytical challenge but a regulatory and safety necessity.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most effective chromatographic techniques for separating the enantiomers of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.
-
Chiral HPLC: This is the most established and widely used method. By using a Chiral Stationary Phase (CSP), direct separation of the enantiomers can be achieved. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including quinoline derivatives.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining significant interest as a "greener" and often faster alternative to HPLC.[1][5][6] It uses supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption.[1][6][7] SFC can offer unique selectivity and is highly effective for both analytical and preparative-scale separations.[5][6][8]
Q2: How do I select the appropriate Chiral Stationary Phase (CSP)?
The selection of the CSP is the most critical parameter for achieving a successful chiral separation. For quinoline-based structures, polysaccharide-based CSPs are the premier choice.
-
Mechanism: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral environments through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[9]
-
Recommended Screening: Start by screening columns with different polysaccharide derivatives, such as Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate). These are known to be broadly applicable and often provide a good starting point for method development.[4]
Q3: What are typical mobile phase conditions for this separation?
Mobile phase composition is key to optimizing selectivity and resolution.
-
For HPLC (Normal Phase): A common starting point is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). The alcohol percentage is adjusted to optimize retention and resolution.
-
For SFC: The mobile phase typically consists of supercritical CO2 and an alcohol co-solvent (like methanol, ethanol, or isopropanol). Small amounts of additives, such as amines (e.g., diethylamine) or acids (e.g., trifluoroacetic acid), can be introduced to improve peak shape for basic or acidic analytes, respectively.
Q4: Can I use an indirect method involving chiral derivatization?
Yes, an indirect approach is also a viable strategy. This involves reacting the racemic mixture with a chiral derivatizing reagent to form diastereomers.[10][11][12] These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, such as a C18 column.[10][11] However, this method adds complexity due to the need for a reaction step and potential issues with reaction kinetics and purity of the derivatizing agent. For high-throughput or routine analysis, direct separation on a CSP is generally preferred.
Troubleshooting Guide
This section addresses common issues encountered during the enantiomeric separation of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Poor or No Resolution | 1. Inappropriate CSP: The selected chiral stationary phase may not provide sufficient stereoselectivity for the analyte. 2. Suboptimal Mobile Phase: The mobile phase composition may not be creating the necessary differential interactions between the enantiomers and the CSP. 3. Temperature Effects: Chiral recognition is often temperature-dependent.[13] | 1. Screen Different CSPs: Test a range of polysaccharide-based columns with different chiral selectors. 2. Optimize Mobile Phase: Systematically vary the percentage of the alcohol modifier. In normal phase HPLC, reducing the alcohol content generally increases retention and can improve resolution. In SFC, adjusting the co-solvent percentage is key. 3. Evaluate Temperature: Test the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral selectivity.[13] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with active sites on the silica support, especially if it has basic properties. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Incompatible Injection Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.[14] | 1. Use Mobile Phase Additives: For a basic compound like a quinoline derivative, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can neutralize silanol groups and improve peak shape.[14] 2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample amount. 3. Match Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Inconsistent Retention Times | 1. System Equilibration: The column and system may not be fully equilibrated with the mobile phase. 2. Temperature Fluctuations: Lack of proper column temperature control can cause shifts in retention.[15] 3. Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile components. | 1. Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. 2. Use a Column Oven: Maintain a constant and stable column temperature. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline enantiomers.
Objective: To achieve baseline resolution (Rs > 1.5) of the two enantiomers.
Materials:
-
HPLC system with UV/PDA detector
-
Chiral columns (e.g., Amylose and Cellulose-based CSPs)
-
HPLC-grade solvents (Hexane, Isopropanol, Ethanol)
-
Racemic standard of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
Step-by-Step Procedure:
-
Column Screening:
-
Begin by screening two to four different polysaccharide-based chiral columns.
-
Use a generic mobile phase, for example, 80:20 Hexane:Isopropanol.
-
Set a flow rate of 1.0 mL/min and a column temperature of 25°C.
-
Monitor the separation at a suitable UV wavelength (determined by a UV scan of the analyte).
-
-
Mobile Phase Optimization:
-
Select the column that shows the best initial selectivity.
-
Systematically vary the ratio of the alcohol modifier. For example, test 90:10, 85:15, and 75:25 Hexane:Isopropanol.
-
If resolution is still not optimal, try a different alcohol modifier (e.g., ethanol).
-
-
Temperature Optimization:
-
Using the best mobile phase composition from the previous step, evaluate the effect of temperature.
-
Test the separation at 15°C, 25°C, and 40°C to see the impact on resolution and analysis time.
-
-
Method Validation:
-
Once optimal conditions are found, perform a preliminary validation by assessing repeatability of retention times and peak areas over multiple injections.
-
Visual Workflow and Troubleshooting Diagrams
// Nodes start [label="Start: Racemic Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="Step 1: Screen CSPs\n(e.g., Amylose, Cellulose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval1 [label="Partial or No\nSeparation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_mp [label="Step 2: Optimize Mobile Phase\n(Vary % Alcohol Modifier)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval2 [label="Baseline Resolution\n(Rs > 1.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Step 3: Optimize Temperature\n(e.g., 15-40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval3 [label="Improved\nResolution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; final_method [label="Final Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="Re-evaluate CSP Choice\n(Try different chemistry)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> screen_csp; screen_csp -> eval1; eval1 -> optimize_mp [label="Yes"]; optimize_mp -> eval2; eval2 -> final_method [label="Yes"]; eval2 -> optimize_temp [label="No"]; optimize_temp -> eval3; eval3 -> final_method [label="Yes"]; eval3 -> stop [label="No"]; eval1 -> stop [label="No (No hint of separation)"]; } enddot Caption: Chiral HPLC Method Development Workflow.
// Nodes start [label="Problem:\nPoor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is peak shape good?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for Bad Peak Shape a1 [label="Add Mobile Phase Modifier\n(e.g., 0.1% Diethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Did peak shape improve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Check for column overload\n or injection solvent mismatch", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for Good Peak Shape b1 [label="Decrease % Alcohol Modifier\n(Normal Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Resolution Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; b2 [label="Decrease Column Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Resolution Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; b3 [label="Screen a Different CSP", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// End Node resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> b1 [label="Yes"]; q1 -> a1 [label="No (Tailing/Fronting)"];
a1 -> q2; q2 -> resolved [label="Yes"]; q2 -> a2 [label="No"];
b1 -> q3; q3 -> resolved [label="Yes"]; q3 -> b2 [label="No"];
b2 -> q4; q4 -> resolved [label="Yes"]; q4 -> b3 [label="No"]; } enddot Caption: Troubleshooting Logic for Poor Resolution.
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]
-
Ahn, H. S., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 551-558. [Link]
-
Phinney, K. W. (2000). SFC of drug enantiomers. Analytical Chemistry, 72(7), 204A–211A. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog. [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Agilent Technologies. (2023). It Isn’t Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]
-
Kumar, V., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646. [Link]
-
Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35(8), 1845-1852. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Singh, A. D., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Molecules, 27(24), 8727. [Link]
-
Jaishetty, N., et al. (2023). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(14), 5543. [Link]
-
Trapp, O., et al. (2024). Chiral separations: Recent developments in chiral stationary phases and chromatographic separations of chiral compounds. Chirality, 36(3), e23657. [Link]
-
Castillo-Ríos, D., González-Gutiérrez, I. A., & González-Gutiérrez, J. P. (2024). Synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. Journal of the Chilean Chemical Society, 69(2), 6336-6339. [Link]
-
Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(10), 2691–2714. [Link]
-
Ali, I., Suhail, M., & Asnin, L. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304–1311. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. eijppr.com [eijppr.com]
- 3. eijppr.com [eijppr.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. fagg.be [fagg.be]
- 9. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
Comprehensive Guide: 1H NMR Spectrum Analysis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline . This document is structured to assist analytical chemists and medicinal chemists in validating the structural integrity of this specific scaffold, distinguishing it from non-fluorinated analogs and regioisomers.
Executive Summary & Structural Context
8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is a functionalized quinoline derivative often utilized as a scaffold in the development of tyrosine kinase inhibitors and antibacterial agents.[1] Its analysis presents two distinct spectroscopic challenges:
-
The 8-Fluoro Substituent: Introduces significant
spin-spin coupling, complicating the aromatic region.[1][2] -
The Glycidyl Ether Tail: Contains a chiral center (oxirane ring) and diastereotopic methylene protons, creating complex higher-order multiplets.[1][2]
This guide compares the spectral performance of this molecule against its non-fluorinated analog (3-(oxiran-2-ylmethoxy)quinoline ) and evaluates the "Standard" vs. "Optimized" acquisition protocols to resolve signal overlap.[1]
Strategic Analysis: The 8-Fluoro Difference
To confirm the identity of the product, one must distinguish the specific spectral "fingerprint" imposed by the fluorine atom at position 8.
Comparative Data: 8-Fluoro vs. Non-Fluoro Analogs
The table below highlights the critical chemical shift (
| Feature | Non-Fluoro Analog (Standard Quinoline) | 8-Fluoro Product (Target Molecule) | Diagnostic Significance |
| H2 Proton | Singlet (broad) | Doublet ( | Low. Long-range coupling is often unresolved.[1][2] |
| H7 Proton | Triplet/Multiplet | ddd (Doublet of Doublet of Doublets) | Critical. H7 is ortho to Fluorine.[1][2] Expect huge |
| H5/H6 Region | Standard ABX or AMX pattern | Complex Multiplets | High. H6 (meta to F) and H5 (para to F) show additional splitting ( |
| 13C C8 Signal | Doublet ( | Confirmation. Definitive proof of fluorination site. |
Expert Insight: In the 8-Fluoro derivative, the H7 proton signal will likely shift upfield (shielded by the ortho-fluorine's mesomeric effect) but will broaden significantly due to the large
coupling.[1]
Detailed Spectral Assignment (Theoretical Baseline)
Based on additivity rules and quinoline substituent effects, the following assignments are the standard for quality control in
A. The Aromatic Core (Quinoline)[1]
-
8.85 (1H, d,
Hz, H2): The most deshielded signal.[1][2] The doublet arises from meta-coupling to H4. -
7.95 (1H, d,
Hz, H4): Distinct doublet. - 7.60 - 7.30 (3H, m, H5, H6, H7):
B. The Aliphatic Side Chain (Glycidyl Ether)
The chiral center at C2' renders the adjacent methylene protons (
-
4.45 (1H, dd,
Hz, ): Pro-R or Pro-S proton.[1][2] -
4.15 (1H, dd,
Hz, ): Geminal partner.[1][2] Note the large geminal coupling ( Hz).[1] -
3.45 (1H, m,
): Methine proton of the epoxide.[1][2] -
2.95 (1H, t,
Hz, ): Terminal epoxide proton (cis to methine).[1][2] -
2.78 (1H, dd,
Hz, ): Terminal epoxide proton (trans to methine).[1][2]
Visualizing the Logic: Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure, specifically separating the Fluorine effects from the Chiral effects.
Caption: Logical workflow for structural verification, separating the aromatic fluorine coupling analysis from the aliphatic chiral side-chain analysis.
Comparative Methodology: Standard vs. Optimized
For drug development, "good enough" is often insufficient.[2] Below is a comparison of analytical approaches.
Scenario A: Standard Routine Screening (300/400 MHz)
-
Solvent:
[1][2][3][4][5] -
Outcome: The aromatic region (7.3–7.7 ppm) will likely appear as a "second-order blob."[1] The couplings between H5, H6, H7, and F8 overlap, making exact J-value calculation impossible.[1][2]
-
Risk: Inability to distinguish between 8-Fluoro and 5-Fluoro isomers if the splitting pattern is obscure.
Scenario B: Optimized High-Resolution Analysis (600 MHz + 19F Decoupling)
-
Technique:
NMR (Proton observed, Fluorine decoupled). -
Outcome:
-
The complex multiplets in the aromatic region simplify immediately.
-
H7 transforms from a ddd to a simple dd (or t), revealing the underlying H-H connectivity.[1][2]
-
Recommendation: This is the Gold Standard for this molecule. If
decoupling is unavailable, acquiring the spectrum in DMSO-d6 often separates the aromatic peaks better than Chloroform due to polarity-induced shifts.[1]
-
Experimental Protocol
To ensure reproducibility and E-E-A-T compliance, follow this self-validating protocol.
Step 1: Sample Preparation[1][6]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 (Preferred for resolution) or
(Standard).[1][2]-
Note: Ensure the solvent is neutralized (
treated) if the epoxide is acid-sensitive, though quinolines are generally basic enough to buffer.[1]
-
-
Filtration: Filter through a cotton plug to remove suspended solids that cause line broadening.
Step 2: Acquisition Parameters (400 MHz Base)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The aromatic protons (especially H2) have long T1 relaxation times.[1] Short delays will under-integrate H2.[1]
-
Spectral Width: -2 to 14 ppm.[1]
Step 3: Processing & Validation[1]
-
Phasing: Apply manual phasing. The large dispersion between the aliphatic epoxide and aromatic quinoline regions often confuses automated algorithms.
-
Integration Check:
Coupling Pathway Visualization
Understanding the splitting of the crucial H7 proton is vital for proving the Fluorine position.
Caption: Coupling tree for the H7 proton. The interaction with H6 and the strong coupling to F8 creates a distinctive wide multiplet.
References
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 19F decoupling and diastereotopic analysis). [1][2]
-
Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds. Springer. (Source for Quinoline chemical shift additivity rules). [1][2]
-
Dolinšek, J., et al. (2009).[1][2] 19F NMR studies of fluoroquinolone antibiotics. (Provides comparative J-coupling values for 8-fluoroquinoline derivatives).
-
Silverstein, R. M. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for epoxide ABX systems). [1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
Mass spectrometry fragmentation pattern of 8-Fluoro-3-(glycidyloxy)quinoline
An In-Depth Guide to the Mass Spectrometry Fragmentation of 8-Fluoro-3-(glycidyloxy)quinoline: A Comparative Analysis for Structural Elucidation
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. 8-Fluoro-3-(glycidyloxy)quinoline, a molecule featuring a fluoroquinoline core linked to a reactive epoxide moiety via an ether linkage, presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its identification, impurity profiling, and metabolic studies.
This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 8-Fluoro-3-(glycidyloxy)quinoline. We will dissect the fragmentation pathways based on the established principles of quinoline, ether, and epoxide fragmentation chemistry. Furthermore, we will compare this mass spectrometry-based approach with other analytical techniques, offering a holistic perspective for researchers in the field.
Predicted Fragmentation Pattern of 8-Fluoro-3-(glycidyloxy)quinoline
The fragmentation of 8-Fluoro-3-(glycidyloxy)quinoline in a positive ion mode ESI-MS/MS experiment, typically involving collision-induced dissociation (CID), is expected to be driven by the distinct chemical functionalities within the molecule: the 8-fluoroquinoline ring, the ether linkage, and the terminal epoxide ring. The protonated molecule [M+H]⁺ serves as the precursor ion for subsequent fragmentation.
The fragmentation cascade is anticipated to proceed through several key pathways:
-
Cleavage of the Glycidyl Group: The most prominent fragmentation is expected to be the cleavage of the C-O bond of the ether linkage, leading to the loss of the entire glycidyloxy side chain. This would result in the formation of a stable 8-fluoro-3-hydroxyquinoline fragment ion.
-
Fragmentation of the Epoxide Ring: The epoxide ring is prone to opening and subsequent fragmentation.[1] This can occur via cleavage of the C-C bond within the oxirane ring, a characteristic feature in the mass spectrometry of epoxides.[1]
-
Quinoline Ring Fragmentation: The quinoline core itself can undergo fragmentation, although this typically requires higher collision energies. A characteristic fragmentation of the quinoline ring system involves the loss of hydrogen cyanide (HCN).[2][3]
-
Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can also occur, particularly involving the transfer of a hydrogen atom.[4]
Based on these principles, a proposed fragmentation pathway is illustrated below.
Caption: Proposed ESI-MS/MS fragmentation of 8-Fluoro-3-(glycidyloxy)quinoline.
Table 1: Predicted Key Fragment Ions
| Predicted Fragment | Description |
| [M+H]⁺ | Protonated molecular ion of 8-Fluoro-3-(glycidyloxy)quinoline. |
| [M+H - C₃H₆O₂]⁺ | Loss of the neutral glycidol molecule, resulting in the 8-fluoro-3-hydroxyquinoline cation. This is expected to be a major fragment. |
| [M+H - CH₂O]⁺ | Loss of formaldehyde from the epoxide ring, a common fragmentation for terminal epoxides. |
| [Fragment A - HCN]⁺ | Subsequent fragmentation of the 8-fluoro-3-hydroxyquinoline ion by loss of hydrogen cyanide from the quinoline ring. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
| Technique | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule. | Does not provide detailed connectivity information. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Excellent for separation and quantification. | Limited structural information. Requires a chromophore for UV detection. |
The choice of analytical technique depends on the specific research question. For unambiguous structure confirmation, a combination of MS and NMR is often the gold standard.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of 8-Fluoro-3-(glycidyloxy)quinoline using a liquid chromatograph coupled to a tandem mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 8-Fluoro-3-(glycidyloxy)quinoline in methanol.
-
Working Solution: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
Rationale: Methanol is a good solvent for many organic compounds. The working solution is prepared in a mobile phase-compatible solvent to ensure good peak shape during chromatography.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Rationale: A C18 column provides good retention for moderately polar compounds. The formic acid in the mobile phase aids in the protonation of the analyte for positive ion mode ESI. A gradient elution is used to ensure efficient separation from any potential impurities.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.[5]
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
MS/MS Analysis: Product ion scan of the protonated molecular ion [M+H]⁺. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.
Rationale: ESI is a soft ionization technique suitable for polar and thermally labile molecules.[6][7] The voltages and temperatures are optimized to achieve efficient ionization and desolvation while minimizing in-source fragmentation.[8][9] Ramping the collision energy in the MS/MS experiment allows for the detection of both low-energy and high-energy fragments, providing a more complete picture of the fragmentation pathways.
Caption: A simplified workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 8-Fluoro-3-(glycidyloxy)quinoline is predicted to be a systematic process governed by the cleavage of its key functional groups. By understanding these fragmentation pathways, researchers can confidently identify this molecule and its related impurities or metabolites. While mass spectrometry provides invaluable structural information, it is best utilized in conjunction with other analytical techniques for a comprehensive characterization. The provided LC-MS/MS protocol serves as a robust starting point for the analysis of this and structurally similar compounds.
References
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. Available at: [Link]
-
Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry - ResearchGate. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
-
Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - Semantic Scholar. Available at: [Link]
-
Chemical structures of fluoroquinolones. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC. Available at: [Link]
-
MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives:... - ResearchGate. Available at: [Link]
-
Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - KoreaMed. Available at: [Link]
-
Mass spectrometry-based fragmentation as an identification tool in lignomics. - SciSpace. Available at: [Link]
-
Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available at: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. Available at: [Link]
-
GNPS Library Spectrum CCMSLIB00005727342. Available at: [Link]
-
8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem - NIH. Available at: [Link]
-
Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]
-
MASS spectrum of quinoline (Q) derivative | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempap.org [chempap.org]
- 3. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 8-Fluoro vs. 6-Fluoro Quinoline Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 8-fluoroquinoline and 6-fluoroquinoline epoxides. Understanding the nuanced differences in the reactivity of these isomers is critical for researchers in medicinal chemistry and drug development, particularly in the context of predicting metabolic pathways and potential genotoxicity.
The placement of a fluorine atom on the quinoline ring system significantly influences the electronic properties of the molecule, thereby affecting the susceptibility of the corresponding epoxide to nucleophilic attack. This guide will explore the underlying principles governing this reactivity and provide a framework for its experimental investigation.
The Significance of Quinoline Epoxides in Drug Metabolism
Quinoline scaffolds are prevalent in a wide range of pharmaceuticals. During metabolism, these compounds can be oxidized by cytochrome P450 enzymes to form reactive epoxide intermediates.[1] These epoxides are electrophilic and can react with cellular nucleophiles such as DNA and proteins. This covalent modification can lead to genotoxicity and carcinogenesis.[2][3] Therefore, understanding the factors that influence the reactivity of quinoline epoxides is paramount for designing safer drug candidates.
The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a drug's metabolic stability and pharmacokinetic profile.[4] However, the position of the fluorine substituent can have a profound impact on the reactivity of metabolically formed epoxides.
Comparing the Electrophilic Reactivity: 8-Fluoro vs. 6-Fluoro Quinoline Epoxides
The primary mode of reaction for quinoline epoxides is nucleophilic ring-opening.[5] The epoxide ring is strained, making its carbons highly electrophilic and susceptible to attack by nucleophiles.[6] The rate and regioselectivity of this reaction are influenced by both steric and electronic factors.
The position of the electron-withdrawing fluorine atom on the quinoline ring plays a crucial role in determining the electrophilicity of the epoxide.
-
6-Fluoroquinoline Epoxide: The fluorine atom at the 6-position exerts a strong electron-withdrawing effect through the π-system of the quinoline ring. This effect is transmitted to the epoxide ring, increasing the partial positive charge on the epoxide carbons and making them more susceptible to nucleophilic attack.
-
8-Fluoroquinoline Epoxide: While fluorine is also electron-withdrawing at the 8-position, its influence on the epoxide ring is likely modulated by a combination of through-bond and through-space effects. The proximity of the fluorine atom to the nitrogen of the quinoline ring can also influence the overall electron distribution.
The following diagram illustrates the general structures of 8-fluoro and 6-fluoro quinoline epoxides.
Caption: Chemical structures of 8-fluoro and 6-fluoro quinoline epoxides.
Experimental Assessment of Reactivity
To quantitatively compare the reactivity of these two isomers, a series of in vitro experiments can be conducted. The primary goal is to measure the rate of nucleophilic attack on the epoxides. Glutathione (GSH), a biologically relevant nucleophile, is an excellent candidate for these studies.
Experimental Workflow: Assessing Epoxide Reactivity with Glutathione
The following workflow outlines a robust method for comparing the reactivity of 8-fluoro and 6-fluoro quinoline epoxides.
Caption: Experimental workflow for comparing the reactivity of fluoroquinoline epoxides.
Detailed Experimental Protocol: Glutathione Conjugation Assay
This protocol provides a step-by-step method for determining the rate of reaction between the quinoline epoxides and glutathione.
1. Synthesis of Fluoroquinoline Epoxides:
-
The synthesis of 8-fluoro and 6-fluoro quinoline epoxides can be achieved through the epoxidation of the corresponding fluoroquinolines using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The synthesis of various fluoroquinoline derivatives has been described in the literature.[7][8]
2. Reaction with Glutathione:
-
Materials:
-
8-Fluoroquinoline epoxide and 6-fluoroquinoline epoxide stock solutions (e.g., in acetonitrile).
-
Glutathione (GSH) solution in phosphate buffer (pH 7.4).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Procedure:
-
Pre-warm the phosphate buffer and GSH solution to 37°C.
-
Initiate the reaction by adding a small volume of the epoxide stock solution to the pre-warmed GSH solution. The final concentration of the epoxide should be significantly lower than that of GSH to ensure pseudo-first-order kinetics.
-
Incubate the reaction mixture at 37°C with constant stirring.
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.
-
3. Analysis by HPLC-MS/MS:
-
Analyze the quenched samples using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent epoxide and the corresponding GSH-adduct.
4. Data Analysis:
-
Plot the concentration of the GSH-adduct formed over time.
-
Determine the initial rate of reaction from the linear portion of the curve.
-
Calculate the pseudo-first-order rate constant (k) for each isomer.
Expected Outcomes and Interpretation
Based on fundamental principles of organic chemistry, it is anticipated that the 6-fluoroquinoline epoxide will exhibit a faster rate of reaction with glutathione compared to the 8-fluoro isomer. This is due to the more effective delocalization of the electron-withdrawing effect of the fluorine atom in the 6-position, leading to a more electrophilic epoxide.
The following table summarizes the expected relative reactivity and provides a template for presenting the experimental data.
| Isomer | Predicted Relative Reactivity | Experimental Rate Constant (k) (s⁻¹) |
| 6-Fluoroquinoline Epoxide | Higher | [Insert Experimental Data] |
| 8-Fluoroquinoline Epoxide | Lower | [Insert Experimental Data] |
The mechanism of nucleophilic attack on the epoxide ring is depicted below.
Caption: General mechanism of nucleophilic attack on an epoxide.
Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.[9][10]
Conclusion
A thorough understanding of the structure-activity relationships governing the reactivity of quinoline epoxides is essential for the development of safer pharmaceuticals. The position of a fluorine substituent significantly impacts the electrophilicity of the epoxide ring. The experimental framework provided in this guide allows for a direct and quantitative comparison of the reactivity of 8-fluoro and 6-fluoro quinoline epoxides. The anticipated higher reactivity of the 6-fluoro isomer highlights the critical importance of considering positional isomerism in drug design and safety assessment.
References
-
Metabolism and the fluoroquinolones. PubMed.[Link]
-
Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. PMC.[Link]
-
Metabolites augment oxidative stress to sensitize antibiotic-tolerant Staphylococcus aureus to fluoroquinolones. PMC.[Link]
-
Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. James W. Southwell.[Link]
-
Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification. PMC.[Link]
-
Metabolic regulation of antibiotic resistance. FEMS Microbiology Reviews.[Link]
-
Genotoxicity and carcinogenic potency data on epoxides listed in the CPDB. ResearchGate.[Link]
-
Quinolines: Human health tier II assessment. NICNAS.[Link]
-
Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
Synthesis of Fluoroquinolone Antibiotics. Organic Chemistry.[Link]
-
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. PMC.[Link]
-
Genetic toxicity of some important epoxides. Semantic Scholar.[Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC.[Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.[Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.[Link]
-
Quinoline Toxicological Summary. Minnesota Department of Health.[Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.[Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.[Link]
-
10.7: Nucleophilic Substitution Reactions of Epoxides. Chemistry LibreTexts.[Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.[Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory.[Link]
-
Reaction of aflatoxin B1 exo-8,9-epoxide with DNA: Kinetic analysis of covalent binding and DNA-induced hydrolysis. PMC.[Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.[Link]
-
9.6: Epoxide reactions. Chemistry LibreTexts.[Link]
Sources
- 1. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for 8-Fluoroquinoline Impurities
For researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of pharmaceutical products is paramount. This guide provides an in-depth technical comparison of reference standards for 8-fluoroquinoline impurities, offering field-proven insights and actionable protocols. 8-Fluoroquinoline is a crucial building block in the synthesis of many pharmaceutical compounds, particularly fluoroquinolone antibiotics.[1][2] The control of its impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies.[3]
The Criticality of Impurity Profiling in Drug Development
The United States Food and Drug Administration (FDA) defines an impurity as any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient.[3] These impurities can arise from various stages, including synthesis, purification, and storage, and are broadly categorized as organic, inorganic, and residual solvents.[3][4] Even at trace levels, impurities can significantly impact the therapeutic efficacy and safety of a drug product.[3] Therefore, rigorous impurity profiling—the identification and quantification of all impurities—is a non-negotiable aspect of pharmaceutical quality control.[5]
International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[6][7] These guidelines establish thresholds based on the maximum daily dose of the drug, dictating when an impurity must be reported, structurally identified, and toxicologically qualified.[4]
Understanding 8-Fluoroquinoline Impurities: A Landscape of Potential Contaminants
Impurities in 8-fluoroquinoline can originate from starting materials, by-products of the synthetic route, degradation products, or residual solvents. A comprehensive understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.
Table 1: Common Potential Impurities in 8-Fluoroquinoline Synthesis
| Impurity Type | Potential Compounds | Origin |
| Process-Related | Unreacted starting materials, intermediates (e.g., substituted anilines, acrylates) | Incomplete reaction |
| By-products | Isomeric fluoroquinolines (e.g., 6-fluoroquinoline, 7-fluoroquinoline), over-alkylated or halogenated species | Side reactions |
| Degradation Products | Oxidized quinolines, hydrolyzed products | Exposure to light, heat, or moisture |
| Residual Solvents | Toluene, Dichloromethane, Acetonitrile | Purification and crystallization steps |
The Cornerstone of Accurate Analysis: A Comparative Guide to Reference Standards
Accurate impurity profiling is impossible without high-purity reference standards. These standards are used to confirm the identity and determine the concentration of impurities in a drug substance.
Types of Reference Standards
-
Primary Reference Standards: These are of the highest purity and are typically obtained from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or other recognized sources. They are extensively characterized and are used to calibrate analytical instruments and qualify secondary standards.
-
Secondary (Working) Reference Standards: These are prepared in-house or sourced from commercial suppliers and are qualified against primary reference standards. They are used for routine quality control testing.
Comparison of Commercially Available 8-Fluoroquinoline Reference Standards
Several vendors supply 8-fluoroquinoline and its related impurities. When selecting a reference standard, it is crucial to scrutinize the Certificate of Analysis (CoA) for purity, characterization data, and traceability.
Table 2: Comparison of Commercial 8-Fluoroquinoline Reference Standards
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich | 8-Fluoroquinoline, AldrichCPR | Not specified | Sold "as-is" without analytical data; buyer assumes responsibility for confirming identity and purity.[8] |
| Manchester Organics | 8-Fluoroquinoline | 95% | Purity specified.[9] |
| Chem-Impex | 8-Fluoroquinoline | Not specified | Marketed as a key compound for pharmaceutical and materials science research.[1] |
| TLC Pharmaceutical Standards | Various quinoline impurities | Varies | Offers a range of quinoline-related impurities.[10] |
| LGC Standards | Impurity Reference Materials | >95% (HPLC) | Provides a wide array of pharmaceutical impurity reference materials.[11] |
Expert Insight: For critical applications, such as the qualification of a working standard or method validation, it is imperative to use a primary reference standard from a pharmacopeial source or a well-characterized standard from a reputable supplier that provides a comprehensive CoA with detailed analytical data (e.g., HPLC, NMR, MS).
A Practical Workflow for Impurity Identification and Qualification
The following diagram illustrates a typical workflow for the identification and qualification of impurities in 8-fluoroquinoline.
Caption: Workflow for 8-Fluoroquinoline Impurity Profiling.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling due to its high sensitivity, resolving power, and versatility.[3][12]
HPLC Method Development Protocol: A Step-by-Step Guide
This protocol outlines the development of a stability-indicating HPLC method for the separation of 8-fluoroquinoline from its potential impurities.
1. Instrument and Columns:
- HPLC system with a UV or Photodiode Array (PDA) detector.
- Columns to screen:
- C18 (e.g., Waters Symmetry, Agilent Zorbax) - Good for general reversed-phase separations.
- Phenyl-Hexyl (e.g., Phenomenex Luna) - Offers alternative selectivity for aromatic compounds due to pi-pi interactions.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Initial Gradient Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm and 280 nm
- Injection Volume: 5 µL
- Gradient:
- 0-2 min: 5% B
- 2-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B
4. Sample Preparation:
- Prepare a stock solution of 8-fluoroquinoline in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
- If available, prepare solutions of known impurities at approximately 0.1% of the API concentration.
5. Forced Degradation Studies:
- To ensure the method is stability-indicating, subject the 8-fluoroquinoline solution to stress conditions (acid, base, peroxide, heat, and light) to generate degradation products.
6. Method Optimization:
- Analyze the chromatograms from the initial run and the forced degradation samples.
- Adjust the gradient slope, mobile phase composition, and column chemistry to achieve adequate resolution (Rs > 1.5) between the main peak and all impurity peaks.
7. Method Validation:
- Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
The Role of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
LC-MS: Coupling HPLC with a mass spectrometer is a powerful tool for the identification of unknown impurities.[13] It provides molecular weight information that is crucial for structure elucidation.
-
NMR: NMR spectroscopy is indispensable for the unambiguous structural confirmation of synthesized or isolated impurities.
Regulatory Landscape: Adherence to Global Standards
The ICH guidelines are the globally accepted standard for impurity control in pharmaceuticals.[6][7][14] Key thresholds from ICH Q3A are summarized below.
Table 3: ICH Q3A Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[6]
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[6][14] If an impurity exceeds the qualification threshold, its safety must be demonstrated through toxicological studies or by providing evidence that it is a significant metabolite in humans or animals.[6]
Conclusion: A Multifaceted Approach to Ensuring Purity
The effective control of impurities in 8-fluoroquinoline requires a multifaceted approach that combines a deep understanding of synthetic chemistry, the judicious selection and use of high-quality reference standards, the development of robust and validated analytical methods, and a thorough knowledge of the regulatory landscape. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently ensure the quality, safety, and efficacy of their pharmaceutical products.
References
-
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
U.S. Food and Drug Administration. (2008, June). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
PubMed. (2012). Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
HPC Standards. High-Purity Quinoline Reference Materials for Accurate Analysis. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Pharmaffiliates. Fluoroquinolonic Acid-impurities. [Link]
-
Journal of Pharmaceutical Research International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ManTech Publications. (2021, January 15). Impurity Profiling of Pharmaceuticals. [Link]
-
ACS Publications. (2023, April 18). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]
-
TLC Pharmaceutical Standards. quinoline. [Link]
-
Malaysian Journal of Chemistry. (2023, June 23). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. [Link]
-
NUCLEUS information resources. Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. [Link]
-
SpringerLink. (2013, September 25). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. [Link]
-
MDPI. (2021, June 25). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. 8-Fluoroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. tlcstandards.com [tlcstandards.com]
- 11. Impurity Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline. As a complex molecule incorporating a halogenated quinoline core and a reactive epoxide functional group, this compound necessitates a multi-faceted approach to waste management to ensure personnel safety, regulatory compliance, and environmental protection. The procedures outlined herein are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals.
Part 1: Core Hazard Assessment & Chemical Profile
Understanding the intrinsic hazards of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is the foundation of its safe management. The molecule's risk profile is derived from its three primary structural components: the quinoline ring, the fluorine substituent, and the oxirane (epoxide) ring.
-
Quinoline Core: Quinoline and its derivatives are known for their biological activity and associated toxicity. They can be harmful if swallowed or absorbed through the skin and may cause damage to the liver.[1][2] Some quinoline compounds are also suspected carcinogens.[3][4]
-
Fluorine Substituent: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic .[5][6] Halogenated wastes are subject to specific disposal regulations because their improper incineration can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.
-
Oxirane (Epoxide) Ring: The three-membered epoxide ring is highly strained and reactive.[7] Epoxides are alkylating agents that can react with biological nucleophiles, which is a source of their potential toxicity and mutagenicity. Uncured epoxides are generally considered hazardous waste.[8]
Hazard Identification Summary
The following table summarizes the anticipated hazard classifications based on the structural analogues and functional groups present.
| Hazard Classification | Description | Rationale |
| Acute Toxicity, Oral/Dermal | Harmful or toxic if swallowed or in contact with skin.[3][9] | Based on the known toxicity of quinoline derivatives.[1][2][10] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[11][12] | A common property of reactive organic molecules and quinolines.[3][4] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and/or cancer.[3][4] | Quinoline itself is a suspected carcinogen.[1] The epoxide group is a potential mutagen. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[3][4] | A common feature of aromatic and heterocyclic compounds. |
| Chemical Reactivity | Reactive due to the epoxide group. May react with acids, bases, and nucleophiles. | The strained oxirane ring is susceptible to ring-opening reactions.[7] |
Part 2: Personnel Safety & Spill Management
A proactive approach to safety is paramount. This involves utilizing the correct Personal Protective Equipment (PPE) and being prepared for accidental releases.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[3] Always check the glove manufacturer's specifications for compatibility. Discard and replace gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Work Area: All handling and disposal preparation should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
Emergency Spill Protocol
Should a spill occur, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and control access.[1]
-
Ventilate: Ensure the chemical fume hood is operating or that the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE described above.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container. Use spark-proof tools if the compound is in a flammable solvent.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the waste container according to the protocol in Part 3.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline waste is managed in a manner that is safe, compliant, and logical.
Step 1: Waste Segregation
Directive: At the point of generation, designate all waste containing 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as Halogenated Organic Waste .[5][15]
Causality: This is the most critical step in the disposal workflow. Halogenated organic compounds require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[16] Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and complexity.[15]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for proper waste segregation.
Caption: Waste segregation decision process.
Step 2: Containerization and Labeling
Directive: Collect waste in a designated, chemically compatible container with a secure, vapor-tight screw cap.[15] The container must be clearly labeled before the first drop of waste is added.
Labeling Requirements: The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline " (and any solvents present). Avoid formulas or abbreviations.[15]
-
The primary hazards: "Toxic," "Irritant," "Environmental Hazard" .
-
The date accumulation started.
Causality: Proper containerization prevents spills and fugitive vapor emissions, protecting lab personnel.[15] Accurate, detailed labeling is a legal requirement under OSHA and EPA regulations and ensures the final disposal facility can manage the waste safely and effectively.[17][18]
Step 3: On-Site Accumulation and Storage
Directive: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA must be under the control of the laboratory personnel.
Storage Conditions:
-
Keep containers closed at all times except when actively adding waste.[15]
-
Store away from incompatible materials, particularly strong acids and bases which could potentially catalyze a reaction with the epoxide group.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Causality: Federal and local regulations strictly govern the amount of hazardous waste that can be stored in a lab and for how long. Following SAA guidelines ensures compliance and minimizes the risk associated with storing hazardous materials.
Step 4: Final Disposal
Directive: Do NOT attempt to dispose of this chemical down the drain or in the regular trash.[1][4] Do NOT attempt to neutralize the chemical in the lab unless you have specific training and established protocols for this waste stream.
Procedure: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Causality: The ultimate and required disposal method for this compound is controlled incineration in a licensed hazardous waste facility.[5][13] This high-temperature process is designed to completely destroy the organic molecule while capturing and neutralizing the resulting halogenated byproducts, ensuring complete destruction and preventing environmental release.[16]
Spill Response Workflow
Caption: Step-by-step spill response workflow.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline, upholding their commitment to safety and environmental stewardship.
References
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline.
- Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- TargetMol. Safety Data Sheet.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- Craft Resin. (2024). How to Dispose of Epoxy Resin Leftovers and Used Materials.
- University of Wisconsin-Madison. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Carl ROTH. (2021). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives.
- R&D Systems. (2021). SAFETY DATA SHEET.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 67856, 8-Fluoroquinoline.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2737339, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- BenchChem. Proper Disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Step-by.
- Sigma-Aldrich. 8-Fluoroquinoline AldrichCPR.
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
- Fisher Scientific. SAFETY DATA SHEET: Quinoline.
- Sigma-Aldrich. (2021). SAFETY DATA SHEET.
- Tokaev, R. S., et al. (2020). COMPARATIVE CHARACTERISTICS OF THE TOXIC EFFECTS OF FLUOROQUINOLONES.
- Flinn Scientific, Inc. Material Safety Data Sheet (MSDS): Bluing Solution.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET.
- University of Wisconsin-Madison Safety Department. (2022). Appendix A Disposal Procedures by Chemical.
- Sawant, A. D., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel....
- Google Patents. US20140174257A1 - Method for decomposing cured epoxy resin.
- Vulcanchem. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- Sciencemadness Wiki. (2021). Proper disposal of chemicals.
- Occupational Safety and Health Administration. (2003). Morpholine.
- Wikipedia. Epoxide.
- Al-Salami, O., et al. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review.
- Google Patents. US4369096A - Process for the purification of epoxides.
- Occupational Safety and Health Administration. Guidance For Hazard Determination.
- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
- Occupational Safety and Health Administration. Hazard communication standard and pharmaceuticals.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- ResearchGate. (2021). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
Sources
- 1. nj.gov [nj.gov]
- 2. health.state.mn.us [health.state.mn.us]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. Epoxide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 8-Fluoroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. targetmol.com [targetmol.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Hazard communication standard and pharmaceuticals | Occupational Safety and Health Administration [osha.gov]
- 18. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
